Product packaging for Acetyl chloride(Cat. No.:CAS No. 75-36-5)

Acetyl chloride

Cat. No.: B048178
CAS No.: 75-36-5
M. Wt: 78.50 g/mol
InChI Key: WETWJCDKMRHUPV-UHFFFAOYSA-N
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Description

Acetyl chloride (CH3COCl) is a highly reactive, colorless liquid and a fundamental acylating agent prized in research laboratories for its exceptional reactivity. Its primary research value lies in its role as a robust acetyl group donor in nucleophilic acyl substitution reactions. The chloride is an excellent leaving group, allowing this compound to readily react with nucleophiles such as alcohols, amines, and water. This mechanism underpins its primary application in the synthesis of esters and amides. Researchers utilize it for the acetylation of alcohols to produce acetate esters and the acylation of amines to form acetamide derivatives, critical steps in the synthesis of complex organic molecules, pharmaceuticals, polymers, and fragrances. Furthermore, this compound is extensively employed in analytical chemistry for sample preparation, particularly in the determination of water and hydroxyl groups in organic samples via titrimetric methods. Its high reactivity with moisture also makes it a valuable reagent for preparing other acetyl-containing compounds, such as acetic anhydride. Due to its volatile and corrosive nature, handling requires stringent safety protocols in a controlled laboratory environment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3ClO<br>CH3COCl<br>C2ClH3O B048178 Acetyl chloride CAS No. 75-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetyl chloride
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InChI

InChI=1S/C2H3ClO/c1-2(3)4/h1H3
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InChI Key

WETWJCDKMRHUPV-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)Cl
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Molecular Formula

C2H3ClO, Array, CH3COCl
Record name ACETYL CHLORIDE
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Record name acetyl chloride
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DSSTOX Substance ID

DTXSID2023852
Record name Acetyl chloride
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Molecular Weight

78.50 g/mol
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Physical Description

Acetyl chloride appears as a colorless, fuming liquid with a pungent odor. Density 9.2 lb / gal. Flash point 40 °F. Vapor, which is heavier than air, irritates the eyes and mucous membranes. Corrosive to metals and tissue., Liquid, Colorless fuming liquid; [HSDB] Pungent odor; [Merck Index], COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR.
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Boiling Point

123.6 °F at 760 mmHg (NTP, 1992), 51 °C
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Flash Point

40 °F (NTP, 1992), 4 °C, 5 °C (41 °F) - closed cup, 4 °C (40 °F) - closed cup, 5 °C c.c.
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Solubility

Reaction (NTP, 1992), Decomposed violently by water or alcohol, Miscible with benzene, chloroform, ether, glacial acetic acid, petroleum ether, Miscible with ether, acetone, benzene, chloroform; soluble in carbon tetrachloride, Soluble in ether, acetone, acetic acid, Solubility in water: reaction
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Density

1.1039 at 69.8 °F (USCG, 1999) - Denser than water; will sink, 1.1051g/cu cm at 20 °C, Saturated liquid density: 68.849 Lb/cu ft at 70 °F, Saturated vapor density: 0.06130 Lb/cu ft at 70 °F, Relative density (water = 1): 1.11
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Vapor Density

2.7 2.1 at 100 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.70 (Air = 1), Relative vapor density (air = 1): 2.7
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Vapor Pressure

135 mmHg at 45.5 °F (NTP, 1992), 287.0 [mmHg], 287 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 32
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Impurities

Acetyl chloride frequently contains 1-2% by weight of acetic acid or hydrochloric acid. Phosphorus or sulfur-containing acids may also be present in the commercial material.
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Color/Form

Liquid, Colorless fuming liquid

CAS No.

75-36-5
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Melting Point

-170 °F (NTP, 1992), -112.7 °C, -112 °C
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Advanced Synthetic Methodologies Involving Acetyl Chloride

Acylation Reactions and Esterification Processes

Acylation reactions involving acetyl chloride are fundamental in organic synthesis for introducing an acetyl group onto various nucleophiles. These reactions, along with esterification processes, are characterized by the high reactivity of the acyl chloride, which typically leads to rapid and high-yielding transformations. The general mechanism involves the nucleophilic attack on the electrophilic carbonyl carbon of this compound, followed by the elimination of a chloride ion. chemguide.co.uk

This compound readily reacts with both alcohols and phenols to generate acetate (B1210297) esters in a process known as esterification. savemyexams.comsavemyexams.com This reaction is an example of a nucleophilic addition-elimination reaction. savemyexams.com The reaction with alcohols is typically vigorous at room temperature, producing the corresponding acetate ester and fumes of hydrogen chloride gas. chemguide.co.uk

The reaction with phenols, which have an -OH group attached directly to a benzene (B151609) ring, proceeds similarly but is generally less vigorous than the reaction with alcohols. chemguide.co.uklibretexts.org This reduced reactivity is due to the influence of the aromatic ring on the hydroxyl group. libretexts.org The reaction often requires heat and the presence of a base to proceed efficiently. savemyexams.comsavemyexams.com For example, phenol (B47542) reacts with this compound (ethanoyl chloride) to produce phenyl ethanoate. libretexts.org

Due to the high reactivity of this compound, these esterification reactions are often faster and proceed to completion, making them a more useful laboratory method for synthesizing esters compared to the reaction of carboxylic acids with alcohols, which is a slower, reversible process. savemyexams.comsavemyexams.com

The N-acylation of primary and secondary amines with this compound is a common and important transformation in organic chemistry, yielding N-substituted amides. tandfonline.com This reaction serves as an effective method for protecting amino groups during multistep syntheses. researchgate.net When aniline (B41778), a primary aromatic amine, reacts with this compound, the product is N-phenyl ethanamide, commonly known as acetanilide. doubtnut.comvaia.comvedantu.com

The reaction mechanism involves a nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom on the electrophilic carbonyl carbon of the this compound. doubtnut.comvaia.com This is followed by the elimination of a chloride ion and a proton from the nitrogen, forming the stable amide linkage and hydrogen chloride. chemguide.co.uk As HCl is produced, a base such as pyridine (B92270) or sodium hydroxide (B78521) is often added to neutralize it. doubtnut.comvedantu.comstackexchange.com

Phase transfer catalysis (PTC) offers an efficient methodology for the N-acetylation of anilines with this compound, particularly when the reactants are in immiscible phases. derpharmachemica.comfzgxjckxxb.com This technique involves a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, which facilitates the migration of a reactant from one phase to another where the reaction occurs. fzgxjckxxb.com

In the N-acetylation of substituted anilines, catalysts like Tetrabutylammonium Bromide (TBAB) and Triethylbenzylammonium Chloride (TEBAC) have been used effectively in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as dimethylformamide (DMF). derpharmachemica.comresearchgate.net The catalyst forms an ion pair with the deprotonated aniline in the aqueous or solid phase, transporting it into the organic phase where it can react with the this compound. lew.ro This method is considered an efficient and convenient synthetic methodology, often resulting in high yields in short reaction times. derpharmachemica.com

CatalystBaseSolventTypical Reaction TimeResult
TBAB (Tetrabutylammonium Bromide)K₂CO₃DMF15-30 minHigh Yields derpharmachemica.com
TEBAC (Triethylbenzylammonium Chloride)K₂CO₃DMF15-30 minHigh Yields derpharmachemica.com
D-GlucoseK₂CO₃VariousVariableEffective derpharmachemica.com

In pursuit of greener and more sustainable chemical processes, several metal-free and catalyst-free methods for N-acylation using this compound have been developed. tandfonline.com These methods often simplify reaction procedures and reduce environmental impact by eliminating the need for potentially toxic metal catalysts and organic solvents. researchgate.net

One approach involves conducting the acylation of alcohols, amines, and thiols with this compound under solvent-free and catalyst-free conditions, typically by heating the neat mixture of reactants at moderate temperatures (e.g., 80–85 °C). researchgate.netmdpi.compsu.edu This procedure has been shown to be general, efficient, and cost-effective. researchgate.net

Another mild and useful method employs iodine to promote the quantitative N-acylation of primary and secondary amines with this compound. tandfonline.comresearchgate.net This reaction proceeds rapidly under solvent-free conditions at room temperature, offering high selectivity and good yields. tandfonline.comresearchgate.net While not strictly catalyst-free, it avoids the use of metal catalysts. researchgate.net Research has also demonstrated the efficient N-chloroacetylation of anilines and amines with chlorothis compound under neutral, metal-free conditions in a simple phosphate (B84403) buffer, with product isolation often requiring only simple filtration. tandfonline.com

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. sigmaaldrich.combyjus.com Developed by Charles Friedel and James Crafts in 1877, the reaction typically involves treating an arene, such as benzene, with an acyl chloride (e.g., this compound) in the presence of a strong Lewis acid catalyst. byjus.commasterorganicchemistry.com The product of acylating benzene with this compound is an aromatic ketone, specifically acetophenone. libretexts.org

The mechanism begins with the formation of a highly electrophilic species, the acylium ion (CH₃CO⁺), which is generated by the interaction of this compound with the Lewis acid catalyst. visualizeorgchem.com The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. visualizeorgchem.com Aromaticity is restored in the final step through the loss of a proton from the ring. visualizeorgchem.com A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, which prevents the polyacylation that can be problematic in the related Friedel-Crafts alkylation reaction. organic-chemistry.org

Lewis acid catalysts are essential for Friedel-Crafts acylation because they are required to generate the powerful electrophile needed to overcome the aromatic stability of the arene. visualizeorgchem.comdoubtnut.com The most commonly used Lewis acid for this purpose is aluminum chloride (AlCl₃), although others such as ferric chloride (FeCl₃) are also effective. masterorganicchemistry.comnumberanalytics.com

The primary function of the Lewis acid is to react with the acyl chloride to produce an acylium ion. doubtnut.comvedantu.com In the case of this compound and aluminum chloride, the AlCl₃ coordinates to the chlorine atom of the this compound. visualizeorgchem.com This polarization weakens the C-Cl bond, leading to its cleavage and the formation of the resonance-stabilized acylium ion and the AlCl₄⁻ anion. byjus.comvisualizeorgchem.com

Catalyst Comparison:

Aluminum Chloride (AlCl₃): A very strong and widely used Lewis acid catalyst that is highly effective for acylating a broad range of aromatic compounds. numberanalytics.com

Ferric Chloride (FeCl₃): A milder and less reactive Lewis acid catalyst compared to AlCl₃. numberanalytics.comscispectrum.in It is a suitable alternative for reactions where a less potent catalyst is desired or when dealing with more sensitive substrates. numberanalytics.comacs.org

A crucial aspect of Friedel-Crafts acylation is that the Lewis acid catalyst is often required in stoichiometric amounts rather than catalytic quantities. organic-chemistry.orgwikipedia.org This is because the ketone product formed is itself a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃). wikipedia.org This complex deactivates the catalyst, preventing it from participating in further catalytic cycles. An aqueous workup is necessary at the end of the reaction to decompose this complex and liberate the final ketone product. wikipedia.org

Friedel-Crafts Acylation of Arenes.

Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a powerful method for constructing cyclic ketones, where the acylating agent (an acyl halide like this compound) and the aromatic ring are part of the same molecule. This reaction is particularly effective for forming five, six, and seven-membered rings. masterorganicchemistry.com The process is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the this compound group to form an acylium ion. masterorganicchemistry.commasterorganicchemistry.com This electrophile is then attacked by the tethered aromatic ring, leading to cyclization. masterorganicchemistry.com The efficiency of this intramolecular process is enhanced because the reacting groups are held in close proximity, facilitating the ring-closing step. masterorganicchemistry.com This methodology has proven valuable in the total synthesis of complex natural products, such as in the construction of the ACDE ring system of daphenylline. sigmaaldrich.com

A specific example is the Lewis acid-catalyzed cyclization of 4-cycloocten-1-yl this compound. In this reaction, the acyl chloride moiety reacts with the double bond within the same molecule to form a bicyclic ketone, demonstrating the utility of this reaction in creating complex polycyclic systems. acs.org

Friedel-Crafts Acylation in Ionic Liquids

To address the environmental drawbacks of traditional Friedel-Crafts acylation, which often uses volatile and hazardous organic solvents, ionic liquids have emerged as effective "green" alternatives. rsc.orgchemistryjournals.net Ionic liquids can function as both the solvent and the catalyst, are non-volatile, and can often be recycled. chemistryjournals.netasianpubs.org

Studies using imidazolium-based ionic liquids have shown high activity and selectivity for the Friedel-Crafts acylation of aromatic compounds with this compound. sigmaaldrich.comasianpubs.org The catalytic performance can be significantly enhanced by the choice of anion in the ionic liquid, with BF₄⁻ and Br⁻ being particularly effective. asianpubs.org In-situ infrared spectroscopy studies have confirmed that the reaction mechanism in ionic liquids is identical to that in conventional solvents like 1,2-dichloroethane. rsc.orgresearchgate.net The key steps involve the formation of an adduct between the Lewis acid (e.g., AlCl₃ or FeCl₃) and this compound, which then generates the critical electrophile, the acetylium ion ([CH₃CO]⁺). rsc.orgresearchgate.net This ion then attacks the aromatic ring to yield the final ketone product. rsc.org The ability to replace traditional solvents without altering the fundamental reaction mechanism makes ionic liquids a promising medium for cleaner chemical production. rsc.orgresearchgate.net

Catalyst SystemSubstrateAcylating AgentSolvent/MediumKey FindingReference
Imidazolium-based Ionic LiquidAromatic CompoundsThis compoundIonic LiquidHigh activity and selectivity; can act as catalyst and solvent. sigmaaldrich.com, asianpubs.org
AlCl₃ or FeCl₃BenzeneThis compound[bmim]Cl (Ionic Liquid)Mechanism is identical to reaction in traditional solvents. rsc.org, researchgate.net
Chloroindate (III) Ionic LiquidsAromatic CompoundsThis compoundIonic LiquidVersatile, catalytic, and recyclable system. chemistryjournals.net

Acylation of Thiols

This compound is a key reagent for the synthesis of thioesters, which are important intermediates in organic synthesis. beilstein-journals.org The most direct method involves the reaction of this compound with a thiol (R-SH) or its corresponding alkali metal salt (thiolate). wikipedia.org In this reaction, the sulfur atom of the thiol or thiolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This leads to the displacement of the chloride ion and the formation of a thioester (R'-S-CO-CH₃). wikipedia.org

A typical laboratory procedure involves adding this compound dropwise to a solution of the thiol, often in the presence of a base to neutralize the HCl byproduct. rsc.org For example, S-(2-(diethylamino)ethyl) ethanethioate can be synthesized by reacting 2-(diethylamino)ethane-1-thiol with this compound. rsc.org While newer methods for thioester synthesis aim to avoid the use of foul-smelling thiols, the direct acylation with this compound remains a fundamental and widely used transformation. beilstein-journals.orgacs.orgrsc.org

Formation of Acetamide (B32628) Derivatives

Acetamides are a crucial class of compounds in medicinal chemistry and materials science. This compound is a common starting material for their synthesis due to its high reactivity. nih.govdergipark.org.tr

This compound reacts readily with ammonia (B1221849), primary amines, and secondary amines in an addition-elimination reaction to form acetamides. savemyexams.comsavemyexams.com The lone pair of electrons on the nitrogen atom initiates a nucleophilic attack on the carbonyl carbon of this compound. savemyexams.comchemguide.co.uk This is followed by the elimination of a molecule of hydrogen chloride (HCl), yielding the corresponding amide. libretexts.org

General Reactions:

CH₃COCl + 2 NH₃ → CH₃CONH₂ + NH₄Cl libretexts.org

CH₃COCl + 2 RNH₂ → CH₃CONHR + RNH₃Cl chemguide.co.uk

Because the amine starting material is basic, it reacts with the HCl byproduct. chemguide.co.uk Consequently, the reaction requires at least two equivalents of the amine: one to act as the nucleophile and the second to act as a base to neutralize the HCl. chemguide.co.uk Alternatively, a non-nucleophilic base like pyridine or triethylamine (B128534) can be added to scavenge the HCl. wikipedia.org This reaction is often vigorous and is used to synthesize a wide range of acetamide derivatives with potential biological activity. nih.govrjptonline.orgasianpubs.org

Synthesis of Halogenated Ketones via Addition Across Unsaturated Bonds

This compound can be used to synthesize halogenated ketones through its addition across carbon-carbon multiple bonds in the presence of a suitable catalyst. atamanchemicals.com This reaction typically involves the addition of the acetyl group and the chlorine atom to an alkene or alkyne. For example, the reaction of this compound with an alkene, often catalyzed by a Lewis acid, can produce β-chloroketones.

A modern application of this principle is seen in the rhodium-catalyzed addition of acyl chlorides to terminal alkynes. This process, followed by hydrohalogenation, yields (Z)-β-halovinyl ketones with high stereoselectivity. frontiersin.org This method showcases the ability to use this compound to construct functionalized unsaturated ketones, which are valuable synthetic intermediates. frontiersin.org The reaction is compatible with a range of functional groups on both the acyl chloride and the alkyne, making it a versatile tool for organic synthesis. frontiersin.org

Derivatization for Analytical and Biological Applications

In analytical chemistry, particularly for gas chromatography (GC) and mass spectrometry (MS), chemical derivatization is a crucial step. It is used to modify analytes that are non-volatile, thermally unstable, or have poor detector response, making them suitable for analysis. research-solution.comlibretexts.org this compound is widely used as an acylating agent for this purpose. osti.govresearchgate.net

The acylation reaction with this compound targets functional groups with active hydrogen atoms, such as alcohols (-OH), amines (-NH), and thiols (-SH). research-solution.com The resulting acetylated derivatives are typically more volatile, less polar, and more thermally stable, leading to better chromatographic separation and detection. libretexts.org

Analyte ClassApplicationDerivatization GoalReference
Fatty AcidsGC AnalysisIncrease volatility for direct transesterification. jfda-online.com, sigmaaldrich.com
Alcohols (e.g., Pinacolyl alcohol)GC-MS AnalysisImprove detection in complex, reactive matrices. osti.gov
Amino Acids & AcylcarnitinesMass SpectrometryEnable concurrent measurement in biological plasma. nih.gov

This technique has been successfully applied to the analysis of fatty acids in plasma, where this compound provides an efficient and low-cost method for their derivatization. jfda-online.com It has also been used for the challenging analysis of chemical warfare agent degradation products, such as derivatizing pinacolyl alcohol in a glycerol-rich matrix for unambiguous GC-MS identification. osti.gov Furthermore, a mixture of this compound and 1-butanol (B46404) is used to derivatize amino acids and acylcarnitines simultaneously for their measurement in plasma samples, aiding in clinical diagnostics. nih.gov

Derivatizing Agent for High Molecular Weight Alcohols

This compound serves as an effective derivatizing agent for the analysis of high molecular weight alcohols, particularly in complex matrices like fish oil. atamanchemicals.com A validated gas chromatographic (GC) method utilizes this compound for the acylation of policosanol's fatty alcohols (PFAs), converting them into their corresponding acetate esters. nih.govoup.com This derivatization is crucial as it makes the otherwise non-volatile alcohols suitable for GC analysis. oup.com

The methodology was developed as an alternative to more common silylation reactions, which can suffer from interference from the sample matrix. oup.com In a typical procedure, the fatty alcohols are isolated and then heated with this compound. The resulting acetylated derivatives are then analyzed by GC. oup.com This approach has proven to be accurate and reliable for the quantification of PFAs in fish oil supplements. researchgate.net The use of 1-eicosanol (B7800029) as an internal standard ensures precision in the analysis. nih.govoup.com

Table 1: Gas Chromatography Conditions for Analysis of Derivatized Fatty Alcohols This interactive table summarizes the typical parameters used in the GC analysis of high molecular weight alcohols after derivatization with this compound, as described in the research. oup.com

ParameterValue
Column BPX-5 wide-bore fused-silica capillary (25 m x 0.53 mm id)
Carrier Gas Hydrogen (H₂)
Carrier Gas Flow 8 mL/min
Injector Temp. 320°C
Detector Temp. 320°C
Oven Program 180°C (1 min), then 10°C/min to 240°C, then 2°C/min to 290°C, then 5°C/min to 320°C
Internal Standard 1-Eicosanol

Fluorescence Histochemical Agent for Endocrine Cells

In the field of histochemistry, this compound is used in a specialized technique for identifying specific cell types. When used in combination with formaldehyde (B43269) vapor, this compound acts as a fluorescence histochemical agent for the detection of tryptophyl-peptide-containing endocrine cells, such as those found in the mammalian adenohypophysis (the anterior pituitary gland). atamanchemicals.comdeepdyve.com

The process, known as combined formaldehyde and this compound vapor condensation, induces a strong fluorescence in the target cells. deepdyve.com This formaldehyde-induced fluorescence (FIF) is believed to result from a reaction with a tryptophyl-peptide stored within these endocrine cells. deepdyve.com The method allows for the clear visualization and study of these specific cells under a fluorescence microscope, proving more effective in some cases than using formaldehyde vapor alone. atamanchemicals.comdeepdyve.com

Novel Synthetic Routes and Catalytic Approaches

Recent research has focused on developing new synthetic methods that employ this compound in innovative catalytic systems, enhancing efficiency, selectivity, and safety.

This compound is utilized as a stoichiometric promoter in Sₙ2-type nucleophilic substitution reactions, particularly for the conversion of alcohols to alkyl halides with stereochemical inversion. nih.govacs.org A significant advancement in this area is the use of Lewis base organocatalysts, such as diethylcyclopropenone (DEC) or formamides. sci-hub.sepeterhuylab.de

In these reactions, the Lewis base catalyst activates the this compound. sci-hub.se This catalytic activation is crucial because, in its absence, the reaction between an alcohol and this compound would predominantly yield an ester. acs.org The catalyst redirects the reaction's chemoselectivity towards the desired Sₙ2 substitution product. acs.orgsci-hub.se This catalytic approach allows for the use of a relatively mild and inexpensive reagent like this compound for transformations that might otherwise require harsher conditions, and it proceeds with high levels of stereoselectivity. nih.govpeterhuylab.de

This method is particularly advantageous for substrates that contain functional groups sensitive to strong Lewis acids. acs.org The discovery that this compound could effectively promote this transformation provided a valuable alternative to other promoters like titanium(IV) chloride, which are not compatible with such sensitive molecules. acs.org

While many methods for synthesizing β-acetamido ketones rely on a multicomponent reaction involving an aldehyde, a ketone, acetonitrile (B52724), and this compound, recent research has developed a novel approach that avoids the use of the corrosive and hazardous this compound. tandfonline.comtandfonline.comasianpubs.orgresearchgate.net

This "Green Chemistry" approach involves a one-pot synthesis using an aldehyde, an enolizable ketone, a nitrile, and a boron trifluoride etherate (BF₃/Et₂O) catalyst, often under microwave irradiation. tandfonline.comresearchgate.net This method is notable for its efficiency, shorter reaction times, and simpler protocol, but its primary advantage is the elimination of this compound from the process. tandfonline.comtandfonline.com This development represents a safer and more environmentally friendly route to β-acetamido ketones, which are important intermediates in medicinal chemistry. tandfonline.comtandfonline.com

A novel reagent system composed of this compound, silver nitrate (B79036) (AgNO₃), and acetonitrile (CH₃CN) has been developed for the efficient synthesis of 2-nitroglycals from their corresponding glycals. nih.govacs.org 2-Nitroglycals are valuable synthetic intermediates in carbohydrate chemistry. acs.org

The reaction proceeds by adding this compound to a mixture of the glycal and silver nitrate in acetonitrile. acs.org It is proposed that this compound reacts with silver nitrate in situ to generate acetyl nitrate, which serves as an excellent source of the nitronium ion (NO₂⁺) needed to nitrate the glycal. researchgate.net Furthermore, by modifying the reaction conditions, this system can also be used to synthesize 2-nitro-1-acetamido sugars. nih.govacs.org These products are important precursors for the synthesis of biologically significant 2-amino N-glycopeptides. acs.org

Table 2: Synthesis of 2-Nitroglycals using the this compound/AgNO₃/CH₃CN System This interactive table shows representative results for the conversion of various glycals to 2-nitroglycals using the novel reagent system. Data sourced from The Journal of Organic Chemistry. acs.org

EntryGlycal SubstrateProductTime (h)Yield (%)
13,4,6-Tri-O-acetyl-D-glucal3,4,6-Tri-O-acetyl-2-nitro-D-glucal185
23,4,6-Tri-O-acetyl-D-galactal3,4,6-Tri-O-acetyl-2-nitro-D-galactal182
33,4-Di-O-acetyl-L-rhamnal3,4-Di-O-acetyl-2-nitro-L-rhamnal1.570
43,4-Di-O-benzyl-D-glucal3,4-Di-O-benzyl-2-nitro-D-glucal140

Synthesis of N-Hydroxy Phthalimide Derivatives

The synthesis of N-hydroxyphthalimide derivatives can be initiated through a nucleophilic substitution reaction involving an this compound derivative. Specifically, N-hydroxyphthalimide is reacted with chlorothis compound in a basic medium provided by triethylamine (Et3N). nih.govwikipedia.orgwikipedia.org This reaction yields the intermediate, 1,3-dioxoisoindolin-2-yl 2-chloroacetate. nih.govwikipedia.org The process involves refluxing the reactants in a solvent such as N,N-dimethylformamide (DMF). wikipedia.org This intermediate is valuable as it can subsequently react with various amines to produce a range of 1,3-dioxoisoindolin-2-yl acetate and thiourea (B124793) derivatives. nih.govwikipedia.orgwikipedia.org

Reactant 1Reactant 2SolventCatalyst/BaseConditionsProductYieldReference
N-Hydroxyphthalimide (NHPI)Chlorothis compoundDMFTriethylamine (Et3N)Reflux for 1 hr at 50-60 °C1,3-dioxoisoindolin-2-yl 2-chloroacetate70% wikipedia.org

Synthesis of Ibuprofen (B1674241) Derivatives

This compound is a crucial component in one of the established industrial syntheses of Ibuprofen, known as the Boot's Process (or Brown Method). fishersci.ca This multi-step synthesis begins with the Friedel-Crafts acylation of isobutylbenzene (B155976). In this initial step, isobutylbenzene is treated with this compound using aluminum chloride (AlCl₃) as a Lewis acid catalyst to produce p-isobutyl acetophenone. fishersci.ca This intermediate then undergoes a series of reactions, including a Darzens reaction with ethyl chloroacetate, followed by hydrolysis, decarboxylation, condensation, and a final hydrolysis step to yield ibuprofen. fishersci.ca

Additionally, this compound can be used to modify ibuprofen-related scaffolds. For instance, an N-acetyl group was introduced onto a thiazolidine-4-one derivative of ibuprofen by reacting it with this compound. fishersci.co.uk

ReactionReactant 1Reactant 2CatalystProductReference
Boot's Process (Step 1)IsobutylbenzeneThis compoundAluminum chloride (AlCl₃)p-Isobutyl acetophenone fishersci.ca
Derivative ModificationThiazolidine-4-one derivative of IbuprofenThis compoundNaHN-acetylated thiazolidine-4-one derivative fishersci.co.uk

Synthesis of Chromene Derivatives

This compound is frequently employed for the acylation of chromene scaffolds to produce various functionalized derivatives. For example, chromene derivatives can be N-acetylated by reacting them with this compound in the presence of a base like pyridine. fishersci.fifishersci.pt In one specific synthesis, a chromene derivative was refluxed with this compound in pyridine for one hour to yield the corresponding N-acetylated product. fishersci.fi

More complex heterocyclic systems based on the chromene nucleus also utilize this compound for structural modifications. The acylation of 9-amino-7-(4-methoxyphenyl)-5-methoxy-8-imino-7H-benzo[h]chromeno-[2,3-d]pyrimidine with this compound results in the formation of a pentacyclic 2-methyltriazolopyrimidine derivative. fishersci.ca In another example, 3-hydroxychromone can be acetylated using this compound and triethylamine to produce 3-acetoxy chromone. wikipedia.org

Starting MaterialReagentSolvent/BaseConditionsProductYieldReference
Chromene derivativeThis compoundPyridineReflux for 1 hourN-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)acetamide65% fishersci.fi
9-amino-7-(4-methoxyphenyl)-5-methoxy-8-imino-7H-benzo[h]chromeno-[2,3-d]pyrimidineThis compound--2-methyl-14-(4-methoxyphenyl)-12-methoxy-14H-benzo[h]chromeno[3,2-e] nih.govwikipedia.orgnih.govtriazolo[1,5-c]pyrimidine- fishersci.ca
3-HydroxychromoneThis compoundTriethylamine/CH₂Cl₂Room temperature, 2 hours3-acetoxy chromone49% (over two steps) wikipedia.org

Reaction Mechanisms and Kinetics of Acetyl Chloride

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including acetyl chloride. fishersci.ie This process involves the replacement of the chlorine atom by a nucleophile. The specific mechanism of this substitution can vary, with the most common being the addition-elimination mechanism and, under certain conditions, a concerted Sₙ2-like mechanism.

The most prevalent mechanism for nucleophilic acyl substitution of this compound is the addition-elimination pathway. wikipedia.org This is a two-step process:

Addition: The reaction is initiated by the nucleophilic attack on the electrophilic carbonyl carbon of the this compound. fishersci.co.uk This leads to the formation of a tetrahedral intermediate, where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge. wikipedia.orgfishersci.co.uk

Elimination: The unstable tetrahedral intermediate then collapses. fishersci.co.uk The carbon-oxygen double bond is reformed, and in the process, the chloride ion, being a good leaving group, is expelled. fishersci.co.uksigmaaldrich.com If the nucleophile was neutral (e.g., water, alcohol, or ammonia), a final deprotonation step occurs to yield the final product and hydrogen chloride. wikipedia.orgfishersci.se

While the addition-elimination mechanism is widely accepted, research suggests that for certain reactions, particularly solvolysis and aminolysis, a concerted Sₙ2-type mechanism may be operative. fishersci.befishersci.no This mechanism proposes that the reaction does not proceed through a stable tetrahedral intermediate. Instead, it involves a single transition state where the nucleophile attacks the acyl carbon while the leaving group (chloride) departs simultaneously. fishersci.no

Addition-Elimination Mechanism.

Solvolysis Reactions and Solvent Effects

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. For this compound, these reactions are typically rapid and are significantly influenced by the properties of the solvent.

This compound reacts vigorously with water in a process called hydrolysis to form ethanoic acid and hydrogen chloride. fishersci.se The reaction is highly exothermic. fishersci.se

Kinetic studies of the hydrolysis of this compound in acetone-water mixtures have shown that the reaction is first-order with respect to both this compound and water. fishersci.iealignchemical.com This suggests a bimolecular reaction mechanism. alignchemical.com The rate of hydrolysis is significantly affected by the composition of the solvent mixture.

First-Order Solvolysis Rate Constants of this compound in Aqueous Binary Mixtures at 0 °C

Solvent Mixture First-Order Rate Constant (k)
Aqueous Acetone Varies with water concentration
Aqueous Acetonitrile (B52724) Varies with water concentration
Aqueous Ethanol Varies with water concentration
Aqueous Methanol (B129727) Varies with water concentration
Aqueous Trifluoroethanol Varies with water concentration

Note: Specific rate constants depend on the precise water-to-solvent ratio. Data from these studies show a high sensitivity to changes in solvent composition. fishersci.befishersci.caatamanchemicals.com

The reaction of this compound with alcohols (alcoholysis) yields esters, while its reaction with ammonia (B1221849) or amines (aminolysis) produces amides. wikipedia.org

Kinetic investigations of the methanolysis of this compound in acetonitrile have revealed a reaction that follows both second and third-order kinetics. nih.gov The rate expression is given by: Rate = k₂(RCOCl)(MeOH) + k₃(RCOCl)(MeOH)² This indicates a complex mechanism where one or two methanol molecules can be involved in the transition state. nih.gov

The aminolysis of this compound with m-nitroaniline in methanol has been shown to proceed via an Sₙ2 mechanism, similar to its solvolysis. fishersci.befishersci.caatamanchemicals.com

Solvolysis Product Selectivity (S) for this compound in Alcohol/Water Mixtures at 0 °C

Solvent System Selectivity (S = [MeCOOR]/[MeCOOH] × [water]/[alcohol])
Ethanol/Water Shows no evidence for a change in reaction channel as solvent is varied. fishersci.befishersci.caatamanchemicals.com
Methanol/Water Shows no evidence for a change in reaction channel as solvent is varied. fishersci.befishersci.caatamanchemicals.com

Note: The constant S values for this compound contrast with the behavior of other acyl chlorides like benzoyl chloride, suggesting a consistent reaction mechanism across a range of aqueous alcohol mixtures. fishersci.no

The rate of solvolysis of this compound is highly sensitive to the ionizing power of the solvent, which is consistent with significant C-Cl bond cleavage in the transition state. fishersci.befishersci.caatamanchemicals.com This is observed in its reactions across various binary aqueous mixtures. fishersci.befishersci.caatamanchemicals.com

Furthermore, the nucleophilicity of the solvent plays a crucial role. By comparing reaction rates in solvents with similar ionizing power but different nucleophilicities (e.g., 40% ethanol/water vs. 97% trifluoroethanol/water), it has been demonstrated that the solvolysis of this compound is over 20 times more sensitive to nucleophilic attack than that of benzoyl chloride. fishersci.befishersci.caatamanchemicals.com This strong dependence on nucleophilicity further supports the proposal of an Sₙ2-like mechanism for these reactions. fishersci.befishersci.ca The dielectric constant of the medium also has a strong influence on the reaction kinetics, affecting the entropy of activation. fishersci.iealignchemical.com

Alcoholysis and Aminolysis in Various Solvents.

Catalysis in this compound Reactions

Catalysis plays a pivotal role in many reactions involving this compound, influencing reaction rates and product selectivity. Both acid and metal-based catalysts are employed, although several reactions can also proceed under catalyst-free conditions.

Strong Lewis acids are frequently used to catalyze reactions such as Friedel-Crafts acylation by activating the this compound. sigmaaldrich.comalgoreducation.com In this reaction, a Lewis acid like aluminum chloride (AlCl₃) interacts with the chlorine atom of this compound, leading to the formation of a highly electrophilic acylium ion (CH₃CO⁺). sigmaaldrich.comalgoreducation.combyjus.com This ion then attacks an aromatic ring in an electrophilic aromatic substitution reaction. algoreducation.com The mechanism involves the formation of a complex between the Lewis acid and the acyl chloride, cleavage of the C-Cl bond to generate the acylium ion, and subsequent attack on the arene. sigmaaldrich.com

Similarly, acid catalysis is crucial for certain cleavage and nitration reactions.

Acylative Cleavage of Ethers: Zinc chloride (ZnCl₂), a Lewis acid, has been shown to successfully catalyze the acylative cleavage of ethers using acyl chlorides. asianpubs.org The proposed mechanism involves the Lewis acid abstracting the chloride ion from the acyl chloride to form a reactive acyl cation. asianpubs.org This cation then attacks the oxygen atom of the ether, leading to cleavage and the formation of an ester and an alkyl chloride. asianpubs.org Studies comparing various Lewis acids like FeCl₃, AlCl₃, and SnCl₄ found ZnCl₂ to be highly effective for this transformation. asianpubs.org

Nitration: The combination of this compound and silver nitrate (B79036) in acetonitrile can generate acetyl nitrate, which acts as a source for the nitronium ion (NO₂⁺). researchgate.net This system is effective for the nitration of glycals, producing 2-nitroglycals. researchgate.net In the nitration of secondary amines to nitramines using nitric acid and acetic anhydride, a chloride catalyst is sometimes necessary, especially for less reactive amines. cdnsciencepub.com The reaction of hydrogen chloride (or this compound) with nitric acid can produce electropositive chlorine, which is suggested to be the effective catalytic species. cdnsciencepub.com The mechanism is thought to be a modification of the aqua regia reaction. cdnsciencepub.com Aromatic nitration typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion. masterorganicchemistry.com

While many this compound reactions rely on catalysts, a significant number can proceed efficiently under metal-free or entirely catalyst-free conditions, which is often advantageous from an environmental and economic perspective. researchgate.netbookpi.org

Acylation Reactions: Acetylation of alcohols, amines, phenols, and thiols can be achieved by heating with this compound in the absence of any solvent or catalyst. mdpi.comresearchgate.net These reactions are often efficient, proceed in short reaction times, and offer a greener alternative to catalyzed methods that may use toxic metals and chlorinated solvents. bookpi.orgmdpi.comresearchgate.net The proposed mechanism involves a direct nucleophilic attack of the alcohol, amine, or thiol on the carbonyl carbon of the this compound. mdpi.comlibretexts.orglibretexts.org This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the final acetylated product and hydrogen chloride. libretexts.orglibretexts.orgchemguide.co.uk

Three-Component Reactions: The synthesis of β-thioacrylates has been accomplished through a three-component reaction of thiophenols, Wittig reagents, and this compound under transition metal-free conditions. tandfonline.com

Photoinduced Reactions: Acyl radicals can be generated from acyl chlorides under metal-free conditions using photoinduced single-electron transfer (SET). acs.org A Lewis base, such as an amine, forms a photoactive charge transfer complex (CTC) with the acyl chloride. acs.org Upon irradiation with light, this complex facilitates the SET process, converting the acyl chloride into an acyl radical, which can then be used in various synthetic applications, like the acylation of heterocycles. acs.org

Acid-Catalyzed Cleavage and Nitration.

Mechanistic Studies of Specific Reactions

Detailed mechanistic studies provide insight into the intricate pathways of this compound's reactions with various nucleophiles and reagents.

The reaction between this compound (CH₃COCl) and nitrosyl hydride (HNO) has been investigated theoretically. researchgate.net This reaction is of interest due to the biological significance of HNO. nih.govnih.gov The mechanism is complex, with theoretical calculations identifying twenty-five potential pathways. researchgate.net These pathways involve the cleavage of N-H, C-C, C-H, and C-Cl bonds and the formation of various new bonds, including O-H, O-Cl, O-N, O-C, N-Cl, N-H, N-C, H-H, and H-Cl. researchgate.net In a related context, acyl nitroso compounds, which can be formed from acyl chlorides, are known to release HNO upon reaction with nucleophiles through a nucleophilic acyl substitution mechanism. nih.gov

The reaction of this compound and other acyl chlorides with sodium phosphaethynolate, Na(OCP), has been the subject of detailed mechanistic investigation using NMR spectroscopy, kinetic measurements, and computational studies. ethz.chethz.chnih.govrsc.org This reaction is notable for its complexity and the multiple roles played by the phosphaethynolate anion. nih.govrsc.org

Nucleophilic Attack: The (OCP)⁻ anion initially acts as a nucleophile, attacking the acyl chloride to form a transient acyl phosphaketene. ethz.chnih.gov

Cyclization: This acyl phosphaketene undergoes a pseudo-coarctate cyclization with another (OCP)⁻ anion, leading to the loss of carbon monoxide and the formation of a five-membered heterocyclic ring anion. ethz.chnih.govrsc.org

Final Acylation: A nucleophilic attack by this newly formed heterocyclic anion on a second molecule of acyl chloride results in the final 1,2,4-oxadiphosphole product. ethz.chnih.govrsc.org

During the reaction, the transient acyl phosphaketene is also observed to be conserved in the form of four-membered ring adducts which act as a reservoir. ethz.chethz.ch This intricate pathway demonstrates that the phosphaethynolate anion functions as a nucleophile, a component in [2+2] cycloadditions, and a formal P⁻ transfer reagent. nih.govrsc.org

Table 1: Key Intermediates and Products in the Reaction of Acyl Chlorides with Na(OCP)

Species Role/Description Reference
Acyl phosphaketene Transient intermediate formed from initial nucleophilic attack. ethz.chnih.gov
Five-membered ring anion Formed via cyclization and loss of CO; acts as a nucleophile. ethz.chnih.govrsc.org
1,2,4-oxadiphosphole Final ester-functionalized heterocyclic product. ethz.chethz.chnih.gov

Reaction with Nitrosyl Hydride (HNO).

Rearrangement Processes of Acylium Ions

Acylium ions (RCO⁺), key intermediates in many this compound reactions like the Friedel-Crafts acylation, are generally considered stable and less prone to rearrangement compared to their alkyl carbocation counterparts. sigmaaldrich.comlumenlearning.com This stability is attributed to resonance, where the positive charge is shared between the carbon and oxygen atoms. byjus.compearson.com The resonance structure with the positive charge on the oxygen is a significant contributor, giving the acylium ion substantial triple bond character. pearson.com

This inherent stability means that in reactions like the Friedel-Crafts acylation, the acyl group is introduced without skeletal rearrangement, which is a significant advantage over Friedel-Crafts alkylation where carbocation rearrangements are a common problem. algoreducation.comlumenlearning.com However, the concept of rearrangement is not entirely absent. While the acetylium ion (CH₃CO⁺) itself does not rearrange, more complex acylium ions could theoretically undergo processes like dyotropic shifts, although this is not a typical reaction pathway. researchgate.net The primary fate of the acylium ion in these reactions is electrophilic attack on a nucleophile, such as an aromatic ring, to form the acylated product. sigmaaldrich.combyjus.com The lack of rearrangement ensures the formation of specific, predictable products, a key feature of Friedel-Crafts acylation reactions. lumenlearning.com

Theoretical and Computational Chemistry Studies of Acetyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of acetyl chloride. These methods can predict molecular properties with a high degree of accuracy, complementing experimental findings.

Ab initio molecular orbital theories are powerful tools for studying chemical systems from first principles, without empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with single, double, and (perturbative) triple excitations (QCISD(T)) have been employed to investigate this compound.

Studies on the reaction of the acetyl radical with atomic chlorine have utilized these methods to determine the geometries, energies, and vibrational frequencies of reactants, transition structures, intermediates, and the this compound product. acs.orgacs.orgfigshare.com For instance, calculations at the MP2 level have been used to obtain the optimized geometries, and the more computationally expensive QCISD(T) method has been used to recalculate the energies for higher accuracy. acs.orgacs.orgfigshare.com These calculations have been crucial in mapping out the potential energy surface of reactions involving this compound. acs.orgacs.org Specifically, the formation of the this compound adduct (CH₃COCl) from the acetyl radical and a chlorine atom is shown to be a barrier-free combination, with the resulting adduct being significantly more stable, lying 78 kcal/mol below the reactants. acs.orgacs.orgfigshare.comresearchgate.netresearchgate.net

The structures of this compound and its deuterated isotopomer (CD₃COCl) in their ground and lowest excited electronic states have also been calculated using the MP2 method, providing detailed information on their equilibrium geometric parameters and harmonic vibrational frequencies. researchgate.net

Density Functional Theory (DFT) is a widely used computational method that has been applied to study various aspects of this compound. DFT methods, such as B3LYP, offer a good balance between accuracy and computational cost. acs.orgresearchgate.netnih.gov

DFT calculations have been used to investigate the optimized structure, electronic properties, and spectroscopic features of this compound. researchgate.netnepjol.info These studies have provided insights into the molecule's charge distribution, vibrational frequencies, and thermodynamic properties. nepjol.info For example, the hydrolysis of this compound has been studied using DFT, revealing a concerted, one-step SN2 mechanism. researchgate.net Furthermore, DFT has been employed to analyze the barrier to internal rotation of the methyl group in this compound, providing a deeper understanding of its conformational dynamics. acs.orgacs.org

Ab Initio Molecular Orbital Theory (MP2, QCISD(T)).

Studies of Molecular Structure and Energy

Computational studies have been instrumental in determining the precise three-dimensional structure of this compound and the energetic landscape of its chemical transformations.

Theoretical calculations have provided detailed information on the geometric parameters (bond lengths and angles), energies, and vibrational frequencies of this compound and related species in various chemical processes. acs.orgacs.orgfigshare.comresearchgate.netresearchgate.net For example, in the reaction of the acetyl radical with atomic chlorine, the geometries of the reactants, the transition state for the 1,2-elimination of HCl, and the resulting products have been optimized using methods like MP2. acs.orgacs.org The optimized structure of this compound has been determined using DFT, with calculations starting from an initial energy and converging to an optimized, lower energy state. nepjol.infonepjol.inforesearchgate.net

The table below presents some calculated geometrical parameters for this compound.

ParameterValueMethod
Bond Lengths
C1-C20.150 nmDFT
C2-O0.120 nmDFT
C2-Cl0.181 nmDFT
Bond Angles
∠C1-C2-O127.8 degDFT
∠C1-C2-Cl111.7 degDFT
∠O-C2-Cl120.5 degDFT

Table generated from data in materialsimulation.com

Vibrational frequencies calculated using these methods can be compared with experimental infrared and Raman spectra to validate the computational model and aid in the assignment of spectral bands. nepjol.infonepjol.inforesearchgate.net

The strengths of the chemical bonds within this compound have been a subject of both experimental and theoretical investigation. Specifically, the C-C and C-Cl bond dissociation energies (BDEs) are of significant interest. Ab initio calculations have predicted the C-C bond to be stronger than the C-Cl bond. acs.org

Experimental determinations, supported by thermochemical data, have confirmed this ordering. The BDE for the C-C bond at 0 K is reported to be 85.9 ± 0.8 kcal mol⁻¹, while the C-Cl bond dissociation energy is 83.0 ± 1.0 kcal mol⁻¹. acs.org Another study reports the C-Cl bond dissociation energy as 83.4 ± 0.2 kcal/mol. acs.orgnih.govpsu.edu Theoretical calculations provide values in close agreement with these experimental findings. materialsimulation.com

The table below summarizes the bond dissociation energies for this compound.

BondBond Dissociation Energy (kcal/mol)Source
C-C85.9 ± 0.8 acs.org
C-Cl83.0 ± 1.0 acs.org
C-Cl83.4 ± 0.2 acs.orgnih.govpsu.edu
C-C100.2 materialsimulation.com
C-Cl86.1 materialsimulation.com

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

DFT calculations have been used to determine the HOMO-LUMO energy gap of this compound. researchgate.netnepjol.infonepjol.inforesearchgate.net One study reports a HOMO-LUMO energy gap of 5.6137 eV. nepjol.infonepjol.info The energy of the HOMO was found to be -7.0882 eV, representing the energy required to remove an electron, while the LUMO energy was -1.4745 eV, related to the molecule's ability to accept an electron. nepjol.info A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

PropertyEnergy (eV)
HOMO-7.0882
LUMO-1.4745
HOMO-LUMO Gap5.6137

Table generated from data in nepjol.info

Bond Dissociation Energies.

Reaction Pathway and Transition State Analysis

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions involving this compound, offering insights into reaction mechanisms that are often difficult to probe experimentally.

Theoretical studies on the reaction between the acetyl radical (CH₃CO) and atomic chlorine (Cl) have been conducted using ab initio molecular orbital theory. figshare.com These calculations determined the geometries, energies, and vibrational frequencies for the reactants, transition states, intermediates, and products. figshare.com The initial combination of the acetyl radical and a chlorine atom is a barrier-free process that forms a chemically activated this compound adduct (CH₃COCl), which lies approximately 78 kcal/mol below the energy of the reactants. figshare.comresearchgate.net

Once formed, this activated adduct has two primary reaction pathways available:

Molecular dissociation : This pathway leads to the formation of ketene (B1206846) (H₂C=C=O) and hydrogen chloride (HCl). figshare.comresearchgate.net

Secondary ketene formation : This route proceeds through a 1-chlorovinyl alcohol intermediate. figshare.comresearchgate.net

Table 1: Key Findings in the Reaction of Acetyl Radical with Atomic Chlorine
FeatureComputational FindingSource(s)
Initial Adduct FormationBarrier-free combination forms a chemically activated this compound (CH₃COCl) adduct. figshare.comresearchgate.net
Adduct Stabilization Energy~78 kcal/mol below the reactants. figshare.comresearchgate.net
Primary Feasible PathwaysMolecular dissociation to ketene + HCl; Formation of 1-chlorovinyl alcohol. figshare.comresearchgate.net
Thermodynamically Favored ProductsMethyl chloride (CH₃Cl) + Carbon monoxide (CO) via direct CO displacement. figshare.comresearchgate.net
Inaccessible PathwayDirect decarbonylation of the adduct due to a high energy barrier. figshare.comresearchgate.net

The mechanism of esterification of this compound, particularly its reaction with methanol (B129727) (methanolysis), has been a subject of detailed theoretical investigation using Density Functional Theory (DFT). ku.ac.keku.ac.keacs.org These studies challenge the traditionally assumed two-step addition-elimination mechanism that proceeds through a stable tetrahedral intermediate.

Computational results suggest that the reaction is more accurately described as a concerted Sₙ2-like mechanism. ku.ac.keacs.orgnih.gov In this pathway, the nucleophilic methanol molecule attacks the carbonyl carbon in a trajectory consistent with the Bürgi-Dunitz angle, leading to a loose transition state rather than a distinct intermediate. ku.ac.keku.ac.ke This interaction can be facilitated by a second methanol molecule acting as a general base catalyst, which explains the mixed reaction kinetics observed experimentally. ku.ac.ke

While a tetrahedral intermediate can be formed from the addition of methanol to this compound, its formation is only slightly exothermic by about 4.4 kcal/mol. acs.orgnih.gov Further calculations show that an ion-dipole complex between methanol and protonated this compound is stabilized by 13.8 kcal/mol but does not collapse into a tetrahedral intermediate. acs.orgnih.gov When solvation effects are modeled with multiple methanol molecules hydrogen-bonded to protonated this compound, a tetrahedral-like structure can form but it immediately dissociates by losing a chloride ion in a manner more consistent with an Sₙ1-type solvolysis. acs.orgnih.gov The calculated free energy of activation for the esterification of this compound with methanol is approximately 21 kcal/mol, which is substantially lower than the 36 kcal/mol required for the esterification of acetic acid under similar theoretical conditions. researchgate.net

The photodissociation dynamics of this compound following electronic excitation have been extensively mapped using ab initio calculations and molecular dynamics simulations. acs.orgnih.govacs.org These studies focus on the cleavage of the α-C-C and α-C-Cl bonds on the potential energy surfaces of the ground state (S₀) and the first excited singlet (S₁) and triplet (T₁) states.

Upon photoexcitation to the S₁ state, typically around 236 nm, the dominant primary event in the gas phase is the rapid cleavage of the C-Cl bond. nih.govacs.orgresearchgate.net This process occurs on a picosecond timescale and proceeds with little to no energy barrier, yielding a chlorine atom Cl(²P) and an acetyl radical CH₃CO(X̃²A'). acs.orgnih.govacs.orgresearchgate.net The resulting acetyl radical can subsequently decompose into a methyl radical (CH₃) and carbon monoxide (CO). nih.govaip.orgosti.gov In contrast, the cleavage of the C-C bond on the S₁ surface involves a high energy barrier and is considered an inaccessible pathway at this excitation energy. acs.orgnih.govacs.org

The surrounding environment significantly influences the dissociation pathway. nih.govresearchgate.net In a condensed phase, such as an argon matrix, the energy barrier for C-Cl bond cleavage on the S₁ surface is substantially increased. acs.orgnih.govresearchgate.net This makes the S₁ C-Cl cleavage energetically inaccessible upon photoexcitation at 266 nm. nih.govresearchgate.net Consequently, internal conversion from the S₁ state to the S₀ state becomes the prevailing process, resulting in the direct elimination of HCl in the ground state as the exclusive channel. acs.orgnih.govresearchgate.net

Theoretical analysis of the first triplet state (T₁) indicates that both C-Cl and C-C bond cleavages are energetically possible. researchgate.net However, these pathways are not competitive with the S₁ dissociation because they would require an efficient intersystem crossing from the S₁ state to the T₁ state to occur first. researchgate.net

Table 2: Photodissociation Pathways of this compound
ConditionExcited StateDominant PathwayProductsSource(s)
Gas PhaseS₁α-C-Cl bond cleavageCl(²P) + CH₃CO nih.govacs.orgresearchgate.net
Gas PhaseS₁α-C-C bond cleavage(Inaccessible) acs.orgnih.govacs.org
Argon MatrixS₁Internal conversion to S₀, then HCl eliminationHCl + Ketene acs.orgnih.govresearchgate.net
Gas PhaseT₁C-Cl and C-C cleavage possible(Not competitive with S₁ pathway) researchgate.net

The reaction of this compound with the nitroxyl (B88944) radical (HNO) has been explored theoretically to understand the competition between various bond cleavage pathways. researchgate.netresearchgate.net In one such study, twenty-five different reaction pathways were located and analyzed, considering the cleavage of N-H, C-C, C-H, and C-Cl bonds, as well as the formation of several new bonds. researchgate.netresearchgate.net

The calculations revealed that the majority of these potential reaction pathways are unfeasible due to high activation energy barriers and unfavorable positive reaction energies. researchgate.netresearchgate.net The most favorable reaction pathway was identified as one involving the simultaneous rupture of the N-H bond in nitroxyl and the C-Cl bond in this compound, coupled with the formation of a new H-Cl bond. researchgate.netresearchgate.net This pathway leads to the formation of CH₃CONO and hydrogen chloride (HCl) as the final products. researchgate.netresearchgate.net

Photoexcited C-X Bond Cleavage.

Dynamic and Vibrational Studies

The barrier to internal rotation of the methyl group in this compound has been investigated using computational methods, including Density Functional Theory (DFT) and Car-Parrinello molecular dynamics. nih.govacs.org These studies aim to understand the physical origins of the rotational barrier by analyzing energetics, orbital interactions, and structural relaxations during the torsional motion.

The 3-fold rotational barrier (V₃) for the methyl group has been calculated to be approximately 1.31 kcal/mol at the B3LYP/6-31G(d,p) level of theory and 1.32 kcal/mol using MP2/6-21G(d). acs.org A comprehensive analysis indicates that the origin of this barrier is not due to simple steric hindrance but arises from the coupling of the methyl torsional vibration with the flexing of other bonds in the molecule. nih.govacs.orgacs.org Specifically, the concomitant relaxations of the in-plane C(methyl)-C(carbonyl) bond and the in-plane C(methyl)-H bond are primarily responsible for the rotational barrier. nih.govacs.org The substitution of the heavier chlorine atom for a hydrogen (as in acetaldehyde) serves to restrict the wagging motion of the C-Cl bond, which largely prevents it from coupling with the methyl group's torsional motion. acs.orgacs.org

Vibrational Assignment and Normal-Coordinate Calculation

The vibrational spectrum of this compound (CH₃COCl) has been a subject of detailed analysis to assign its fundamental vibrational frequencies to specific molecular motions. nist.gov Normal coordinate analysis is a computational method used to understand and assign these vibrations. nist.gov This analysis involves calculating the force constants of the molecule, which describe the stiffness of the bonds and the forces resisting bond angle changes. nist.gov

The this compound molecule has 15 fundamental vibrational modes. nist.gov These assignments are often verified by comparing calculated frequencies with experimental data from infrared (IR) and Raman spectroscopy. rasayanjournal.co.in For instance, studies have used methods like Density Functional Theory (DFT) at the B3LYP/6-311++G** level to calculate harmonic and anharmonic vibrational frequencies. The results from these calculations are generally in good agreement with observed spectral data.

The vibrational assignments for this compound are detailed in the table below, based on computational and experimental data. nist.gov The molecule belongs to the Cₛ point group, with its vibrations classified into A' (in-plane) and A" (out-of-plane) symmetry species. nist.gov

Mode NumberSymmetryFrequency (cm⁻¹)Description
1A'3027CH₃ asymmetric stretch
2A'2948CH₃ symmetric stretch
3A'1818C=O stretch
4A'1415CH₃ asymmetric deformation
5A'1368CH₃ symmetric deformation (umbrella)
6A'1108C-C stretch
7A'956CH₃ rock
8A'604C-Cl stretch
9A'445C-C=O deformation
10A'348C-C-Cl deformation
11A"2990CH₃ asymmetric stretch
12A"1431CH₃ asymmetric deformation
13A"1032CH₃ rock
14A"518Torsion
15A"166Frame deformation

Table 1: Vibrational assignment for this compound. Data sourced from computational chemistry databases. nist.gov

Time-Resolved Wavelet Transform Theory

Time-resolved wavelet transform (WT) theory is a sophisticated computational tool used to analyze molecular dynamics by providing both time and frequency information about vibrations. mdpi.comtue.nl This method has been applied to this compound to investigate the dynamics of its internal rotation and bond stretching. acs.orgnih.gov The analysis is often performed on trajectories generated from molecular dynamics simulations, such as Car-Parrinello Molecular Dynamics (CPMD). acs.orgacs.org

By applying wavelet transforms to the trajectories, researchers can extract the time-dependent stretching distances of specific bonds. acs.org The Fourier transform of these trajectories then yields the vibrational density of states (VDOS), and the wavelet transform provides a frequency-time plot for individual normal modes. acs.org

Studies on this compound using this approach have focused on understanding the barrier to internal rotation of the methyl (-CH₃) group. acs.orgnih.gov The analysis revealed that the relaxations of the in-plane C-C and C-H bonds are crucial to understanding the origin of this rotational barrier. acs.orgnih.gov Furthermore, time-resolved analysis of the C-C and C-Cl bond stretching frequencies indicated a lack of significant coupling between the C-Cl bond stretching and the torsional motion of the methyl group. acs.orgresearchgate.netresearchgate.net This suggests that these two motions are largely independent of each other during the molecule's dynamic behavior. acs.org

Thermodynamic Properties

Heat of Formation and Hydrolysis

The standard enthalpy of formation (ΔfH°) of this compound is a key thermodynamic quantity. For gaseous this compound, reported values include -251.3 ± 0.50 kJ/mol and -244 ± 0.8 kJ/mol, determined from heat of hydrolysis measurements. nist.gov Another study reported a value of -242.80 kJ/mol for the enthalpy of formation at 298.15 K. nist.gov The enthalpy of formation for liquid this compound has also been determined. anl.gov

This compound reacts vigorously with water in a hydrolysis reaction to form acetic acid and hydrogen chloride. noaa.govwikipedia.org

CH₃COCl + H₂O → CH₃COOH + HCl

The heat of this hydrolysis reaction is integral to determining the heat of formation of this compound. nist.govacs.org Early measurements of the heats of hydrolysis of chloro-substituted acetyl chlorides provided foundational data for these thermodynamic calculations. nist.gov

Activation Parameters (ΔH, ΔS, ΔCp*)**

The hydrolysis of acyl chlorides, including this compound, has been studied to determine its kinetic and mechanistic pathways. cdnsciencepub.comcdnsciencepub.com The activation parameters—enthalpy of activation (ΔH), entropy of activation (ΔS), and heat capacity of activation (ΔCp*)—provide insight into the transition state of the reaction. cdnsciencepub.comresearchgate.net

For the hydrolysis of a series of acyl chlorides in water, these parameters have been determined. cdnsciencepub.comresearchgate.net A significant change in the entropy of activation (ΔS) is often interpreted as a change in the reaction mechanism. cdnsciencepub.com For example, a large positive change in ΔS can suggest a shift from a bimolecular (SN2-like) to a unimolecular (SN1-like) mechanism. cdnsciencepub.comresearchgate.net The bimolecular mechanism is thought to involve the reversible addition of water to the carbonyl group, followed by the ionization of the carbon-chlorine bond. cdnsciencepub.comresearchgate.net While specific values for this compound itself are part of a broader study of acyl chlorides, the data for related compounds show that as electron donation to the chlorocarbonyl group increases, the mechanism tends to shift from bimolecular to unimolecular. cdnsciencepub.comresearchgate.net

Heat Capacity, Internal Energy, Enthalpy, Entropy

The thermodynamic functions of this compound, such as heat capacity (Cp), internal energy, enthalpy, and entropy, have been calculated and are dependent on temperature. researchgate.netnepjol.info Generally, the values of heat capacity (both at constant pressure, Cp, and constant volume, Cv), internal energy, enthalpy, and entropy increase as the temperature rises. researchgate.netresearchgate.net

At 298.15 K, the standard entropy (S) for gaseous this compound is reported as 295.21 J K⁻¹ mol⁻¹, and the heat capacity (Cp) is 67.86 J K⁻¹ mol⁻¹. nist.gov

The relationship between these properties and temperature can be visualized through thermodynamic tables or graphs generated from computational models. researchgate.net These calculations are fundamental for predicting the chemical behavior and energy of the system under various conditions.

PropertyValueUnitsConditions
Enthalpy of Formation (gas, ΔfH°)-242.80kJ mol⁻¹298.15 K
Enthalpy of Formation (gas, ΔfH°)-251.3 ± 0.50kJ mol⁻¹298.15 K, from hydrolysis
Entropy (gas, S)295.21J K⁻¹ mol⁻¹298.15 K
Heat Capacity (gas, Cp)67.86J K⁻¹ mol⁻¹298.15 K

Table 2: Selected thermodynamic properties of gaseous this compound. Data sourced from NIST and TRC databases. nist.govnist.gov

Analytical Chemistry Research Methods for Acetyl Chloride

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone of analytical chemistry, and several spectroscopic methods are routinely employed for the characterization of acetyl chloride.

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most prominent and characteristic absorption band is that of the carbonyl group (C=O) stretch. This peak appears at a relatively high wavenumber, typically around 1800 cm⁻¹, which is indicative of an acyl chloride. ucalgary.carsc.org

Research has utilized in-situ FTIR spectroscopy to monitor reactions involving this compound. For example, in Friedel-Crafts acylation reactions, the consumption of this compound can be tracked by the decrease in the intensity of its characteristic C=O stretching band at approximately 1803-1806 cm⁻¹. rsc.orgremspec.com Similarly, the formation of ketene (B1206846) from this compound can be monitored by observing the diminishing this compound peak at 1806 cm⁻¹ alongside the appearance of the ketene C=C=O stretch at 2134 cm⁻¹. remspec.com

Computational studies using Density Functional Theory (DFT) have been employed to simulate the IR spectrum of this compound. These theoretical calculations predict a strong C=O stretching vibration around 1747 cm⁻¹ and a C-Cl stretching vibration at approximately 483 cm⁻¹. researchgate.net Experimental data from various sources show the C=O stretch in the range of 1780-1820 cm⁻¹. mdpi.comresearchgate.net The C-H vibrations are also observable in the 3000-3200 cm⁻¹ region. researchgate.net

The table below summarizes key IR absorption bands for this compound from both experimental and theoretical studies.

Vibrational Mode Reported Wavenumber (cm⁻¹) Source
C=O Stretch~1800 ucalgary.ca
C=O Stretch1803-1806 rsc.orgremspec.com
C=O Stretch1747.0313 (DFT) researchgate.net
C-Cl Stretch483.3359 (DFT) researchgate.net
C-H Vibrations3093-3186 (DFT) researchgate.net
Torsional Vibration~149 (CPMD Simulation) acs.org

This table is interactive. Click on the headers to sort the data.

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds. For this compound, Raman studies have been conducted to investigate its vibrational modes and to estimate the barrier to internal rotation of the methyl group. acs.org

Theoretical simulations of the Raman spectrum of this compound have been performed, and a torsional vibration has been identified at approximately 166 cm⁻¹ in the experimental Raman spectrum. acs.org This low-frequency mode is crucial for understanding the molecule's internal dynamics.

Vibrational Mode Reported Wavenumber (cm⁻¹) Source
Torsional Vibration166 (Experimental) acs.org
Torsional Vibration164 (Theoretically Simulated) acs.org

This table is interactive. Click on the headers to sort the data.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with Gas Chromatography (GC), it becomes a highly sensitive and selective method (GC-MS) for separating and identifying volatile compounds in a mixture.

In the mass spectrum of this compound, a prominent peak is observed for the acylium ion (CH₃CO⁺), which has an m/z of 43. nih.gov This is a common fragmentation pattern for acyl halides. ucalgary.ca Other significant peaks can also be observed, corresponding to other fragments of the molecule. nih.gov

GC-MS is widely used for the analysis of this compound, often after a derivatization step to convert it into a more stable and less reactive compound. researchgate.netjfda-online.comnih.gov For instance, a validated HS-GC-MS method involves the reaction of this compound with isopropyl alcohol to form isopropyl acetate (B1210297), which is then quantified. researchgate.netresearcher.life In this method, the mass ions selected for quantification are m/z 63 (quantifier) and m/z 87 (qualifier) for isopropyl acetate. researchgate.netresearcher.life this compound is also used as a derivatizing agent itself in GC-MS analysis to convert other molecules, like alcohols, into their corresponding esters for easier detection. jfda-online.comnih.govacs.org

Research has also focused on using MS to determine absolute product branching ratios in photochemical reactions. For example, this compound photodissociation at 248 nm was used to calibrate the detection efficiency of acetyl radicals. uchicago.edu

Ion/Fragment m/z Value Significance Source
CH₃CO⁺ (Acylium ion)43Top Peak, characteristic fragment nih.gov
CH₃⁺152nd Highest Peak nih.gov
Isopropyl Acetate (Quantifier)63Used for quantification after derivatization researchgate.netresearcher.life
Isopropyl Acetate (Qualifier)87Used for confirmation after derivatization researchgate.netresearcher.life

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the nuclei.

For this compound, the ¹H NMR spectrum is relatively simple, showing a single peak for the methyl (CH₃) protons. This resonance typically appears in the range of 2.0-2.5 ppm, shifted downfield due to the deshielding effect of the adjacent carbonyl group. ucalgary.ca One source reports a chemical shift of approximately 2.6 ppm. chegg.com

The ¹³C NMR spectrum of this compound features a characteristic signal for the carbonyl carbon. This peak is significantly deshielded and is typically found in the range of 160-180 ppm. ucalgary.ca A specific reported value for the carbonyl carbon is around 170 ppm. chegg.com The methyl carbon appears at a much higher field, with a reported chemical shift of approximately 34 ppm.

Deuterated this compound (this compound-d₃) is also used in NMR spectroscopy. carlroth.com

Nucleus Chemical Shift (ppm) Assignment Source
¹H~2.0 - 2.5H-C-C=O ucalgary.ca
¹H~2.6CH₃ chegg.com
¹³C~160 - 180C=O ucalgary.ca
¹³C~170C=O chegg.com
¹³C~34CH₃

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Millimeter-wave spectroscopy is a high-resolution technique used to study the rotational transitions of molecules in the gas phase. It provides very precise information about molecular structure and internal dynamics.

Studies on this compound using millimeter-wave spectroscopy have been conducted in the frequency range of 50-330 GHz. These investigations are particularly interested in the interplay between the internal rotation of the methyl group and the nuclear quadrupole coupling of the chlorine atom. researchgate.netresearchgate.net The analysis of these spectra, which is complex due to these interactions, helps in refining the understanding of the molecule's rotational and torsional energy levels. researchgate.net This technique has also been applied to isotopically labeled species like 1-¹³C and 2-¹³C this compound to study their rotational spectra. aanda.org

Ultraviolet (UV) spectroscopy provides information about electronic transitions within a molecule. For this compound, two main absorption maxima are observed. A strong absorption below 200 nm is attributed to a π → π* transition within the carbonyl group. ucalgary.ca A weaker absorption, corresponding to an n → π* transition involving a non-bonding electron from the oxygen lone pair, occurs at around 235 nm. ucalgary.ca One source reports a maximum absorption in petroleum ether at 220 nm. nih.gov

Transition Wavelength (nm) Solvent Source
π → π<200- ucalgary.ca
n → π~235- ucalgary.ca
Max Absorption220Petroleum Ether nih.gov

This table is interactive. Click on the headers to sort the data.

Chemiluminescence Methods

Chemiluminescence (CL) methods for the analysis of this compound are typically indirect, leveraging the compound's reactivity to generate a species that can participate in a light-emitting reaction. A common strategy involves the generation of peroxy acids. While direct methods for this compound are not extensively documented, the principles can be adapted from methods developed for similar compounds like acetylcholine (B1216132) chloride. nuph.edu.uanuph.edu.ua

One such non-enzymatic kinetic method is based on the perhydrolysis of the acetyl group. nuph.edu.ua In this approach, this compound reacts with an excess of hydrogen peroxide (H₂O₂) in an alkaline medium to form peracetic acid. nuph.edu.uanuph.edu.ua The peracetic acid then acts as an oxidant in a subsequent chemiluminescent reaction, typically the oxidation of luminol (B1675438). nuph.edu.uanuph.edu.uanih.gov The light produced during the oxidation of luminol is proportional to the concentration of the peracetic acid, which in turn corresponds to the initial amount of this compound. nuph.edu.ua

The key reactions are:

Perhydrolysis: CH₃COCl + H₂O₂ → CH₃COOOH + HCl

Luminol Oxidation: CH₃COOOH + Luminol → 3-Aminophthalate* + N₂ + H₂O + CH₃COOH

Light Emission: 3-Aminophthalate* → 3-Aminophthalate + Light (hν)

The intensity of the emitted light, or the total luminescence measured over a specific time, serves as the analytical signal. nuph.edu.ua Research on acetylcholine chloride has shown that the optimal pH for this type of reaction is in the alkaline range, typically between 8.2 and 8.5, with an incubation period to allow for the formation of the peroxy acid. nuph.edu.uanuph.edu.ua The sensitivity of such methods can be high, with detection limits potentially reaching micromolar concentrations. nuph.edu.ua

Chromatographic Methods

Chromatography is a primary technique for the analysis of this compound, though its high reactivity necessitates specific strategies, often involving derivatization to form more stable compounds. scispace.comgoogle.com

The direct analysis of this compound by Thin Layer Chromatography (TLC) is generally impractical. researchgate.netreddit.com this compound is highly susceptible to hydrolysis when exposed to atmospheric moisture or the silica (B1680970) on the TLC plate, which is a hydroxylated, slightly acidic stationary phase. researchgate.netvwr.com This reactivity causes the this compound to convert back to acetic acid on the plate, leading to streaking and making it impossible to obtain a reliable retardation factor (Rf) for the original compound. researchgate.netchemicalforums.com

To overcome this, indirect TLC methods are employed. These methods involve converting this compound into a more stable, less reactive derivative prior to analysis. researchgate.netchemicalforums.com A common approach is to react the sample with an alcohol, such as methanol (B129727), to form the corresponding ester (methyl acetate). researchgate.net Alternatively, reacting it with an amine like diethylamine (B46881) will produce a stable amide. chemicalforums.com These derivatives are much less polar than the parent carboxylic acid and are stable enough to be spotted and developed on a TLC plate, allowing for effective monitoring of reactions where this compound is a reactant or product. researchgate.netchemicalforums.com

For example, when monitoring the conversion of a carboxylic acid to an acyl chloride, a small aliquot of the reaction mixture can be quenched with methanol and then spotted on the TLC plate. researchgate.net The appearance of a new, less polar spot corresponding to the methyl ester confirms the formation of the this compound. researchgate.net

Gas Chromatography (GC) is a widely used and effective technique for the quantitative and qualitative analysis of this compound. vwr.comvwr.com Both direct and indirect methods are utilized.

Direct GC Analysis: Direct injection of this compound is feasible, and it is often used as a quality control method for assaying the purity of the reagent. gtilaboratorysupplies.comacs.org Specific GC conditions are required for successful analysis.

Typical GC Parameters for Direct Analysis gtilaboratorysupplies.com

Column: DB-1 (100% polydimethylsiloxane), 30 m length, 0.25 mm I.D., 1.0 µm film thickness.

Injector Temperature: 250°C.

Detector (FID) Temperature: 275°C.

Oven Program: Initial temperature of 40°C (hold for 4 minutes), then ramp at 10°C/min to 250°C (hold for 15 minutes).

Indirect GC Analysis (Derivatization): Due to its high reactivity, indirect analysis via derivatization is a common and robust strategy, particularly for determining trace levels of this compound in complex matrices like drug substances. researchgate.net The this compound is converted into a more stable and less reactive ester, which can then be easily analyzed by GC with high sensitivity and reproducibility. researchgate.netchromforum.orgjapsonline.com

Methanol Derivatization: this compound is reacted with methanol to form methyl acetate, which is then quantified by GC-FID. chromforum.orgjapsonline.com This method is effective for determining chlorothis compound, a related compound. japsonline.com

Isopropanol Derivatization: A sample containing this compound is reacted with isopropyl alcohol (IPA) to convert it to isopropyl acetate. This derivative is then analyzed using headspace GC-mass spectrometry (HS-GC-MS), a technique that provides high sensitivity and specificity. researchgate.net This method has been validated for determining this compound in various anti-cancer drug substances with a limit of quantification (LOQ) of 0.3 µg/g. researchgate.net

The derivatization approach not only stabilizes the analyte but can also improve chromatographic peak shape and detection sensitivity, especially when using an electron capture detector (ECD) for chlorinated acyl chlorides. scispace.com

MethodDerivatization ReagentAnalyte DetectedDetectorReference
Direct InjectionNoneThis compoundFID gtilaboratorysupplies.com
Indirect (Derivatization)MethanolMethyl AcetateFID chromforum.orgjapsonline.com
Indirect (Derivatization)Isopropyl AlcoholIsopropyl AcetateMS researchgate.net
Indirect (Derivatization)2-PropanolIsopropyl EsterECD scispace.com

Similar to other chromatographic techniques, direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) is challenging due to its reactivity and lack of a strong chromophore for UV detection. google.com Therefore, derivatization is the standard approach for HPLC analysis, especially for trace-level determination in complex samples like active pharmaceutical ingredients (APIs). google.com

The strategy involves reacting this compound with a derivatizing agent that forms a stable, highly UV-absorbent product. google.com This allows for sensitive detection using a standard HPLC-UV or Diode-Array Detector (DAD) system. google.com

A general and effective method involves derivatization with 2-nitrophenylhydrazine (B1229437) . google.com

Reaction: this compound reacts with 2-nitrophenylhydrazine at room temperature.

Product: The resulting derivative possesses a strong chromophore that absorbs in the visible light region (around 395 nm). google.com

Advantage: Measuring at this longer wavelength significantly minimizes potential interference from the drug substance matrix, which typically absorbs at lower UV wavelengths. google.com

Separation: The derivative is analyzed using reverse-phase HPLC. google.com

This method has been validated for both aromatic and aliphatic acyl chlorides and demonstrates high specificity and sensitivity, with detection limits reported in the range of 0.01–0.03 µg/mL. google.com The use of derivatization makes HPLC a powerful tool for quality control and impurity profiling where residual acyl chlorides must be quantified at very low levels. google.comgoogle.com

Derivatization ReagentDetection WavelengthKey AdvantageReference
2-Nitrophenylhydrazine~395 nmHigh sensitivity and minimizes matrix interference by shifting absorbance to the visible range. google.com

Gas Chromatography (GC).

Titrimetric Methods

Titrimetric methods provide a classical, cost-effective, and reliable means of assaying the purity of this compound. vwr.comvwr.com These methods are based on the compound's complete and rapid hydrolysis.

The fundamental principle of the acidimetric titration of this compound is its hydrolysis reaction. When this compound is added to water, it reacts to produce one mole of hydrochloric acid (a strong acid) and one mole of acetic acid (a weak acid). psu.eduoregonstate.edu

Reaction: CH₃COCl + H₂O → HCl + CH₃COOH

The total amount of acid produced is then determined by titration with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), using a suitable indicator or a potentiometric endpoint. psu.eduoregonstate.edu

Procedure:

A weighed sample of this compound is carefully added to an excess of water to ensure complete hydrolysis.

The resulting solution, containing both HCl and acetic acid, is titrated with a standard NaOH solution.

A blank determination is often performed to account for any acidic or basic impurities in the reagents. oregonstate.edu

Endpoint Detection:

Indicator: Phenolphthalein can be used as an indicator. The endpoint corresponds to the neutralization of both the strong acid (HCl) and the weak acid (acetic acid). oregonstate.edu

Potentiometric Titration: Using a pH meter and a suitable electrode to monitor the pH as the titrant is added provides a more precise method for endpoint determination. psu.edu Plotting a titration curve (pH vs. volume of titrant) allows for the accurate identification of the equivalence point. psu.edu In some cases, a potentiometric titration can distinguish between the neutralization of the strong acid and the weak acid, which appear as two separate inflection points on the curve, though titrating to a single total acid endpoint is more common for a simple assay. psu.edu

This method is robust and is listed as a valid analysis technique for determining the purity of commercial this compound. vwr.comvwr.comavantorsciences.com

Electrochemical Methods

Electrochemical analysis of this compound predominantly relies on indirect measurements, leveraging the compound's reactivity to generate electroactive species, such as the chloride ion, or by derivatizing it into a more stable, analyzable form.

Direct analysis of this compound using these methods is not common; however, they are effectively used to analyze its reaction products or to monitor reactions where it is a participant.

Conductimetric Methods : These methods measure changes in the electrical conductivity of a solution. For this compound, this can be applied by monitoring the kinetics of its solvolysis reactions through changes in conductivity. Another approach involves the conductometric titration of the chloride ions that are formed upon the hydrolysis of this compound.

Polarographic Methods : Polarography is a type of voltammetry that uses a dropping mercury electrode to measure current as a function of applied potential. slideshare.net While direct polarographic analysis of this compound is not extensively documented, the technique can be applied to determine its concentration indirectly. For instance, research has noted the polarographic behavior of by-products formed during syntheses that utilize this compound. coresta.org A well-defined analytical strategy would involve converting this compound into a polarographically active derivative, which could then be quantified. The polarographic behavior of N-acetyl-L-cysteine, an acetylated compound, has been studied, demonstrating the applicability of the technique to acetyl-containing structures. nih.gov

Voltammetric Methods : Voltammetry measures the current in response to a varying potential. For this compound, its analysis can be accomplished by measuring its hydrolysis product, the chloride ion. Cyclic voltammetry (CV) is a reliable method for determining chloride ions in various media. researchgate.netnih.govmdpi.com The method is based on the oxidation of Cl⁻ ions at a noble-metal or inert carbon electrode at a positive potential, followed by the reduction of the generated gaseous chlorine during the reverse scan. researchgate.netnih.govmdpi.com The resulting current is proportional to the chloride concentration, allowing for the indirect quantification of the original this compound. researchgate.netnih.gov While some research uses cyclic voltammetry to study compounds synthesized with this compound, the primary analytical application for the compound itself is the measurement of its chloride product. researchgate.net

These automated and high-precision methods are well-suited for the indirect analysis of this compound.

Coulometric Titration : This high-precision technique is based on Faraday's laws, where the titrant is generated electrochemically at a constant current. lboro.ac.uklibretexts.org For this compound analysis, the sample is first hydrolyzed to produce chloride ions. These ions are then titrated with silver ions (Ag⁺) that are coulometrically generated from a silver anode. nist.govnih.gov The endpoint can be detected potentiometrically or amperometrically. This method is considered a primary method of measurement, providing traceability to SI units, and can determine chloride content with a standard deviation as low as 0.005%. nist.govbipm.org

Flow Injection Methods : Flow Injection Analysis (FIA) is a highly efficient, automated technique where a sample is injected into a continuously flowing carrier stream. libretexts.org For this compound, two main strategies exist. The first involves derivatization, for example, using this compound to convert an analyte like cholesterol into cholesteryl acetate, which is then analyzed by FIA coupled with mass spectrometry (FIA-MS/MS). uni-regensburg.de The second, more direct approach for this compound itself, involves injecting the sample into a carrier stream where it hydrolyzes. The resulting chloride ions are then determined downstream. A common reaction for chloride detection in FIA involves the displacement of thiocyanate (B1210189) (SCN⁻) from mercuric thiocyanate by chloride, followed by the reaction of the free thiocyanate with iron(III) to form a highly colored ferric thiocyanate complex, which is measured spectrophotometrically at 480 nm. libretexts.orgezkem.com

Conductimetric, Polarographic, Voltammetric Methods.

Other Analytical Techniques

A range of other analytical techniques, including colorimetric, ion-selective, and microwave-assisted methods, have been researched for the determination of this compound.

Colorimetric methods rely on a reaction that produces a colored compound, where the intensity of the color is proportional to the concentration of the analyte. For acyl chlorides, a selective procedure involves reaction with hydroxylamine (B1172632) to form hydroxamic acids. nih.gov These hydroxamic acids then react with iron(III) to form a colored complex that can be quantified. nih.gov Another colorimetric reagent, 2-nitrophenylhydrazine, has also been reported for the selective determination of carboxylic acid chlorides and anhydrides. nih.gov In other applications, this compound is a component of the color-forming reagent itself, such as in the determination of vitamin A where it is used with ferric chloride. unina.it

Table 1: Examples of Colorimetric Analysis Involving this compound

Target Analyte Reagents Principle
Acid Chlorides Hydroxylamine, Iron(III) Formation of a colored iron(III)-hydroxamic acid complex. nih.gov
Acid Chlorides 2-Nitrophenylhydrazine Formation of a colored derivative with the selective reagent. nih.gov
Vitamin A Ferric Chloride, this compound This compound is part of the reagent that forms a colored complex with Vitamin A. unina.it
Diphosgene 4-(p-nitrobenzyl)pyridine, N-phenylbenzylamine This compound is a known interferent, reacting to form a red coloration. tandfonline.com

Ion-selective electrodes (ISEs) are potentiometric sensors that respond selectively to the activity of a specific ion in a solution. libretexts.org For the analysis of this compound, a chloride-selective electrode is used to measure the concentration of chloride ions produced after the complete hydrolysis of the this compound sample. libretexts.orgnih.gov The most common type of chloride ISE is a crystalline solid-state electrode with a membrane composed of a silver sulfide (B99878) and silver chloride (Ag₂S/AgCl) mixture. libretexts.org The potential difference measured between the ISE and a reference electrode is logarithmically proportional to the activity of the chloride ions. To ensure that activity is proportional to concentration, an ionic strength adjustment buffer (ISAB) is typically added to both samples and standards. libretexts.org

Microwave energy is not a direct detection method but is used as a powerful tool in sample preparation to accelerate chemical reactions. sciforum.netresearchgate.net This technique can significantly shorten reaction times, reduce side reactions, and increase product yields compared to conventional heating. tandfonline.comtandfonline.com In the context of this compound analysis, microwave irradiation can be applied to rapidly complete derivatization reactions. tandfonline.com For example, a (hydroxyalkyl)phenol can be reacted with this compound under microwave irradiation, and the resulting products can then be quantified by another technique like NMR. tandfonline.comtandfonline.com Similarly, microwave-assisted digestion can rapidly break down a sample matrix containing this compound or its derivatives to prepare it for subsequent elemental or ionic analysis. taylorfrancis.com

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 6367
Silver Chloride 24561
Hydrochloric acid 313
Acetic acid 176
Pyridine (B92270) 1049
Ferric chloride 24380
Hydroxylamine 702
Mercuric thiocyanate 11699
Iron(III) nitrate (B79036) 25251
Cholesterol 5997
Cholesteryl acetate 6422
4-(p-nitrobenzyl)pyridine 15814
N-phenylbenzylamine 7593
Diphosgene 6917
2-Nitrophenylhydrazine 69651
Vitamin A 445354

Microdialysis

Microdialysis is an in vivo sampling technique used to measure the extracellular levels of various analytes, particularly neurotransmitters, in the tissues of living organisms. nih.govwikipedia.org The method involves placing a small, semi-permeable membrane probe into the tissue of interest. The probe is continuously perfused with a physiological solution, and substances from the extracellular fluid diffuse across the membrane into the perfusion fluid (dialysate), which is then collected for analysis. wikipedia.orgfishersci.se

Direct analysis of this compound using microdialysis is not described in the existing literature. Due to its high reactivity, this compound would instantly react with the aqueous perfusion fluid and biological matrix, hydrolyzing into acetic acid and hydrochloric acid, making its direct detection via this method unfeasible. wikipedia.org

However, microdialysis is extensively used for the analysis of the structurally related, but chemically distinct, neurotransmitter acetylcholine . nih.govwikipedia.org In this context, microdialysis is frequently coupled with highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC), tandem mass spectrometry (MS/MS), and electrochemical detection (ECD). nih.govnih.govfishersci.co.uk This combination allows for the reliable identification and quantification of absolute levels of acetylcholine in samples collected from specific brain regions. nih.govfishersci.pt The high salt content of the perfusion fluid can be managed, and various methods, including LC/MS/MS, have been developed to achieve detection limits as low as 0.15 nM. fishersci.co.uk

Tschugajen Test for Phyto-Constituent Detection

The Tschugajen test (also known as the Chugaev test) is a colorimetric method used for the detection of sterols. While originally applied to cholesterol, its principle is applicable to the detection of plant-based sterols (phytosterols) due to their similar core structure. The test utilizes this compound as a key reagent in combination with a Lewis acid, typically zinc chloride, in a chloroform (B151607) solution. fishersci.nofishersci.com

The reaction mechanism involves the following key steps:

Dehydration : The sterol is dehydrated by the acidic reagent mixture. fishersci.no

Dimerization : The resulting unsaturated sterol derivative (cholestadiene or its phyto-constituent equivalent) undergoes dimerization. fishersci.no

Color Formation : The dimerized products are responsible for the formation of a characteristic color, which can be measured spectrophotometrically. fishersci.nofishersci.ie A positive test is often indicated by the upper chloroform layer turning a red to violet color, while a lower acid layer may exhibit a greenish glow. fishersci.no

The reagent, sometimes referred to as the Chugaev reagent, consists of a mixture of zinc chloride and this compound. fishersci.ie Progressive refinements of similar sterol assays have led to reagent systems using a mixture of this compound and perchloric acid, which react rapidly under ambient conditions to produce a colorimetric response. wikipedia.org This method allows for the qualitative and, with calibration, quantitative determination of sterols in a sample.

Real-time Monitoring using GC equipment for purity

Real-time or rapid monitoring of this compound purity using gas chromatography (GC) is challenging due to the compound's high reactivity and volatility. fishersci.co.uk Direct injection onto a GC column can lead to poor peak shape and low response. fishersci.caamericanelements.com To overcome this, indirect methods are predominantly used, where this compound is converted into a more stable derivative prior to analysis. wikipedia.orgfishersci.co.uk

A widely adopted method involves the derivatization of this compound by reacting it with an alcohol, such as methanol or isopropanol. fishersci.cafishersci.ca This nucleophilic acylation reaction quantitatively converts this compound into a stable ester, either methyl acetate or isopropyl acetate, which is then readily analyzed by GC with a flame ionization detector (FID) or mass spectrometer (MS). fishersci.co.ukamericanelements.comfishersci.ca The entire procedure, including sampling and GC analysis, can be completed in less than one hour. wikipedia.org

Headspace GC-MS has been established as a precise and sensitive technique for determining trace levels of this compound in various substances. fishersci.ca In this approach, this compound is converted to isopropyl acetate within the sample vial, and the volatile ester in the headspace is sampled and analyzed. fishersci.ca This method demonstrates excellent linearity and can achieve low limits of detection (LOD) and quantification (LOQ), making it suitable for quality control in pharmaceutical and chemical industries. fishersci.cafishersci.ca

Below is a table summarizing typical parameters for the GC analysis of this compound derivatives.

ParameterMethod 1 (as Isopropyl Acetate) fishersci.caMethod 2 (as Methyl Acetate) fishersci.co.ukMethod 3 (Neat) fishersci.be
Analyte Isopropyl AcetateMethyl AcetateThis compound
Technique Headspace GC-MSGC-FIDGC-FID
Column DB-624 (6% Cyanopropylphenyl, 94% dimethylpolysiloxane)DB-waxDB-1 (100% Polydimethylsiloxane)
Column Length 30 m30 m30 m
Internal Diameter 0.32 mm0.53 mm0.25 mm
Film Thickness 1.8 µm1 µm1.0 µm
Injector Temp. Not specified (Headspace)250°C250°C
Detector Temp. Not specified (MS)300°C275°C
Oven Program Not specified40°C (5 min) -> 230°C at 10°C/min -> 230°C (7 min)40°C (4 min) -> 250°C at 10°C/min -> 250°C (15 min)
Detection Mode Selective Ion Monitoring (SIM)Flame IonizationFlame Ionization

Environmental and Safety Research Aspects of Acetyl Chloride

Environmental Fate and Degradation

Hydrolysis in Water and Degradation Products

Acetyl chloride is not expected to persist in the environment as it reacts violently with water. nih.govscbt.com This rapid hydrolysis breaks down this compound into acetic acid and hydrogen chloride. wikipedia.orgatamanchemicals.com The process is an addition-elimination reaction where a water molecule adds to the carbonyl group, followed by the elimination of a hydrogen chloride molecule. savemyexams.com Due to this high reactivity with water, this compound is not likely to be found in moist soils for extended periods. nih.gov Its half-life in water is very short, and therefore, processes like adsorption to sediment, bioconcentration in aquatic organisms, or biodegradation are not significant for the parent compound. nih.gov

The ease of hydrolysis of acyl chlorides, like this compound, is significantly greater than that of alkyl or aryl chlorides. savemyexams.com This is attributed to the carbon atom in the acyl chloride being bonded to two highly electronegative atoms (oxygen and chlorine), which makes the carbon atom very electron-deficient and weakens the C-Cl bond, thus facilitating a rapid nucleophilic attack by water. savemyexams.com

Interactive Table: Hydrolysis of this compound

ReactantProduct(s)Conditions
This compoundAcetic acid, Hydrogen chloridePresence of water

Environmental Impact of Related Chloroacetanilide Herbicides

Chloroacetanilide herbicides, which are structurally related to this compound, are a significant class of herbicides used globally to control weeds in various crops. mdpi.comresearchgate.net Due to their widespread use, high water solubility, and persistence, they are frequently detected in surface and groundwater, posing a risk to aquatic ecosystems and human health. mdpi.comnih.govpnas.org These herbicides and their degradation products can contaminate water sources primarily through agricultural runoff. mdpi.com

Some chloroacetanilide herbicides, such as alachlor (B1666766) and acetochlor, are classified as potential human carcinogens. mdpi.comresearchgate.net Their presence in the environment is a concern due to their toxicity to a wide range of organisms, even at low concentrations. nih.govrsc.org The environmental impact is exacerbated by the fact that their degradation products, or metabolites, can also be present in natural systems, sometimes at higher concentrations than the parent compounds, and their ecotoxicity is not fully understood. rsc.org

Remediation Strategies for Related Chemical Pollution

Bioremediation, Microbial Degradation Pathways, and Enzymes

Conventional biological water treatment processes based on activated sludge are often not suitable for removing chloroacetanilide herbicides as these compounds can negatively impact the microorganisms involved. mdpi.com However, specific microbial strains have been identified that can degrade these herbicides, making bioremediation a promising strategy. researchgate.net Microbial degradation is a primary method for the removal of these herbicides from the natural environment. asm.orgmdpi.com

The degradation of chloroacetanilide herbicides by microorganisms often involves a series of steps. For example, the upstream catabolic pathway can involve N-dealkylation and amide hydrolysis, leading to common metabolites like 2-methyl-6-ethylaniline (MEA) and 2,6-diethylaniline (B152787) (DEA). asm.orgnih.gov The downstream pathway for MEA is initiated by hydroxylation of the aromatic ring. asm.orgnih.gov Several bacterial strains, including Paracoccus sp., have shown the ability to degrade various chloroacetanilide herbicides. researchgate.net For instance, Acinetobacter sp. GC-A6 can utilize alachlor as a sole carbon source, degrading it to intermediates such as 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628) and 2,6-diethylaniline. mdpi.com The enzymes involved in these pathways include monooxygenases, which are responsible for the initial hydroxylation steps. asm.org

Proposed Bacterial Catabolic Pathway of Chloroacetanilide Herbicides researchgate.net

Upstream Pathway (in blue): Acetochlor degradation begins here.

Downstream Pathway (in green): Further breakdown of intermediate products.

Reaction Under Investigation (in red with question mark): A specific step in the pathway being studied.

Physicochemical Treatment Technologies (e.g., Ozonation)

Conventional physicochemical water treatment methods such as coagulation, filtration, and chlorination are often not effective in removing chloroacetanilide herbicides. mdpi.com Therefore, advanced oxidation processes (AOPs) are being investigated as more effective alternatives. mdpi.com

Ozonation has been shown to be a highly efficient method for the degradation of these herbicides. researchgate.net However, a potential drawback is the formation of ozone-resistant by-products. researchgate.net Other AOPs that have been studied for the removal of chloroacetanilide herbicides include the photo-Fenton process, electro-oxidation, and heterogeneous photocatalysis using titanium dioxide (TiO2) with UV-A light. mdpi.comresearchgate.net Anodic Fenton Treatment (AFT) is another electrochemical method that uses the Fenton reaction to generate hydroxyl radicals, which are powerful oxidants capable of degrading these herbicides. acs.orgnih.gov Studies have shown that AFT can rapidly and completely remove chloroacetanilide herbicides from aqueous solutions, although it may not lead to complete mineralization. acs.orgnih.gov However, AFT can increase the biodegradability of the treated water. acs.org The effectiveness of these UV-based AOPs can be influenced by factors such as pH and the composition of the water matrix. rsc.org

Laboratory Safety and Handling Protocols

Working with this compound requires strict adherence to safety protocols due to its hazardous nature. It is a highly flammable liquid and vapor that reacts violently with water and is corrosive to metals and tissues. nih.govscbt.compentachemicals.eu

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear NIOSH-approved safety glasses or goggles and a face shield to protect against splashes and vapors. wcu.edugeneseo.edu

Skin Protection: Chemical-resistant gloves, such as butyl rubber, and flame-resistant lab coats that are fully buttoned are essential. pentachemicals.euwcu.edu Pants should be full-length, and shoes must be close-toed. wcu.edu

Respiratory Protection: In situations where ventilation is inadequate or exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used. wcu.educhemos.de

Engineering Controls:

All operations involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. wcu.edu

Use explosion-proof electrical, ventilating, and lighting equipment. pentachemicals.euchemos.de

Ground and bond containers and receiving equipment to prevent static discharge. pentachemicals.euchemos.defishersci.com

Handling and Storage:

Keep containers tightly closed in a dry, cool, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources. pentachemicals.euwcu.edugeneseo.edu

Store under an inert gas and protect from moisture, as it hydrolyzes readily. wcu.edufishersci.com

Avoid contact with incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents. fishersci.com

Use non-sparking tools. pentachemicals.eufishersci.com

Spill and Emergency Procedures:

In case of a spill, evacuate the area and remove all ignition sources. geneseo.edu

Contain the spill using absorbent materials like sand or diatomite, and place it in appropriate containers for disposal. chemos.de

Do not use water to flush spills, as it reacts violently. geneseo.edu

Ensure adequate ventilation of the affected area. chemos.de

For skin contact, wash the affected area with soap and water. wcu.edu If inhaled, move the person to fresh air. wcu.edu In case of eye contact, rinse cautiously with water for several minutes. pentachemicals.eu Seek immediate medical attention for significant exposures. wcu.edu

Interactive Table: Laboratory Safety for this compound

Precaution CategorySpecific Protocol
Personal Protective Equipment Safety goggles, face shield, chemical-resistant gloves, flame-retardant lab coat. wcu.edugeneseo.edu
Engineering Controls Use in a chemical fume hood, explosion-proof equipment, grounding. pentachemicals.euwcu.educhemos.de
Handling Keep away from ignition sources, use non-sparking tools, avoid contact with water. pentachemicals.euwcu.edufishersci.com
Storage Tightly closed container, cool, dry, well-ventilated area, under inert gas. pentachemicals.euwcu.edugeneseo.edufishersci.com
Emergency Evacuate, remove ignition sources, use absorbent material for spills, seek medical aid. wcu.edugeneseo.educhemos.de

Personal Protective Equipment (PPE) Requirements

Due to the hazardous nature of this compound, stringent personal protective equipment (PPE) is required to ensure the safety of individuals handling this chemical. Research and safety guidelines from various sources emphasize a multi-layered approach to PPE. wcu.edugeneseo.edu

Eye and Face Protection:

Safety Goggles: Tightly fitting chemical safety goggles are mandatory. wcu.edugeneseo.edu

Face Shield: A face shield, with a minimum length of 8 inches, should be worn in addition to goggles to protect against splashes and vapors. wcu.edugeneseo.edu All eye and face protection equipment should be approved under government standards such as NIOSH (US) or EN 166 (EU). geneseo.edufishersci.com

Skin and Body Protection:

Gloves: Chemical-resistant gloves are essential. Butyl-rubber gloves are often recommended. wcu.edu It is crucial to inspect gloves for leaks or tears before use and to use proper removal techniques to avoid skin contact. geneseo.edu

Protective Clothing: A flame-resistant or retardant lab coat that is fully buttoned with sleeves of sufficient length is required. wcu.edu Full-length pants and closed-toe shoes made of rubber or leather should also be worn to prevent any skin exposure. wcu.edu In situations with a risk of significant exposure, full-body protective clothing may be necessary. pentachemicals.euscbt.com

Respiratory Protection:

Respirator Use: A full-face respirator with multi-purpose combination respirator cartridges is recommended as a backup to engineering controls, especially where risk assessment indicates it is necessary. wcu.edu Respirators are required when the Permissible Exposure Limit (PEL) may be exceeded, during spill clean-up, or when there is a potential for harmful exposure. wcu.eduisotope.com Personnel must be trained and fit-tested before using a respirator. wcu.edu For firefighting, a self-contained breathing apparatus (SCBA) is necessary. geneseo.edufishersci.com

A summary of recommended PPE for handling this compound is presented in the table below.

Protection Type Required Equipment Standard/Specification
Eye/FaceTightly fitting safety goggles and a face shieldNIOSH (US) or EN 166 (EU) approved geneseo.edufishersci.com
SkinChemical-resistant gloves (e.g., Butyl-rubber), flame-retardant lab coat, full-length pants, closed-toe shoesEN 374 tested gloves chemos.de
RespiratoryFull-face respirator with appropriate cartridges, or SCBA for emergenciesNIOSH/MSHA or European Standard EN 149/136 approved fishersci.comthermofishersci.in

Engineering Controls and Fume Hood Use

Proper engineering controls are critical for safely handling this compound due to its high volatility and corrosivity.

Chemical Fume Hood: All operations involving this compound must be conducted within a certified chemical fume hood. wcu.edufishersci.comtn.edu

Ventilation: The use of local and general ventilation is necessary to control exposure. chemos.denjchm.com Explosion-proof ventilation equipment should be utilized to prevent the ignition of flammable vapors. pentachemicals.eutn.edu Due to the vapor being heavier than air, it can accumulate in low-lying areas, making adequate ventilation crucial to prevent the formation of explosive mixtures. pentachemicals.euilo.org

Safety Stations: Eyewash stations and safety showers must be readily available and close to any workstation where this compound is handled. fishersci.comtn.edu

Emergency Procedures and Spill Response

In the event of an emergency involving this compound, established procedures must be followed to mitigate harm.

General Emergency Actions:

Immediately evacuate the area and restrict access. geneseo.edunj.gov

Remove all sources of ignition. geneseo.edunj.gov

If safe to do so, move undamaged containers from the fire area. tcichemicals.com

For any exposure, seek immediate medical attention. wcu.edunj.gov

In Case of a Spill or Leak:

Personnel involved in cleanup must wear appropriate PPE, including respiratory protection. wcu.edunj.gov

The spill should be contained using non-flammable absorbent materials like dry sand, earth, or vermiculite. pentachemicals.eutn.edunj.gov

Crucially, water must not be used as it reacts violently with this compound. njchm.comnj.gov

Use non-sparking tools for cleanup. pentachemicals.eutn.edu

The collected waste must be placed in a tightly closed container and managed as hazardous waste. wcu.edunj.gov

After cleanup, the area should be well-ventilated. nj.gov

First Aid Measures:

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help. wcu.edutn.edunj.gov

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. wcu.edutn.edunj.gov

Eye Contact: Immediately flush the eyes with plenty of water for a minimum of 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention. wcu.edutn.edunj.gov

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately. wcu.edugeneseo.edutn.edu

Incompatible Substances (e.g., Water, Strong Oxidizing Agents, Strong Bases)

This compound is highly reactive and can cause violent reactions when it comes into contact with certain substances. It is crucial to avoid:

Water and Alcohols: It reacts violently with water, steam, and alcohols (like methanol (B129727) and ethanol), producing heat and toxic, corrosive gases such as hydrogen chloride and acetic acid. ilo.orgnj.govnih.govnoaa.gov

Strong Oxidizing Agents: Incompatible with strong oxidizing agents. fishersci.comchemos.detcichemicals.com

Bases: Reacts vigorously with both organic and inorganic strong bases. fishersci.comtcichemicals.comnoaa.gov

Other Substances: It is also incompatible with amines, powdered metals, dimethyl sulfoxide, and phosphorus trichloride. fishersci.comnj.govnih.gov

Storage Conditions and Electrostatic Charge Prevention

Proper storage of this compound is essential to prevent accidents. Key storage requirements include:

Containers: Store in tightly closed, properly sealed containers. wcu.edupentachemicals.eu

Location: Keep in a cool, dry, and well-ventilated area designated for flammable liquids. wcu.edufishersci.compentachemicals.eu The storage area should not have drain or sewer access. ilo.org

Conditions to Avoid: Protect from direct sunlight, heat, sparks, open flames, and any other sources of ignition. wcu.educhemos.de It should be stored away from the incompatible substances mentioned previously. wcu.edufishersci.com Storing under an inert gas like nitrogen is also recommended. wcu.edutn.edu

Electrostatic Charge Prevention: this compound can build up an electrostatic charge. To prevent ignition from static discharge, containers and receiving equipment must be grounded and bonded. wcu.edupentachemicals.euchemos.de Use of non-sparking tools and explosion-proof electrical equipment is mandatory. wcu.edupentachemicals.eu

Toxicity and Health Effects Research

This compound is recognized as a toxic and hazardous substance. The primary health risks stem from its corrosive properties. wcu.edunj.gov Upon contact with moisture, such as in bodily tissues, it hydrolyzes into hydrochloric acid and acetic acid, which are responsible for its severe effects. ilo.orgnj.govchemicalbook.com

Irritant and Corrosive Nature

Research clearly defines this compound as a corrosive chemical that can cause severe damage to tissues upon contact. nj.govnih.gov

Skin: Contact causes severe skin burns and damage. pentachemicals.euchemos.detcichemicals.com The material can cause deep burns that are slow to heal. novachem.com.au

Eyes: It is extremely destructive to eye tissue, causing serious and potentially irreversible damage. scbt.comtcichemicals.com Vapors are severely irritating to the eyes. ilo.org

Respiratory System: Inhalation of vapors is extremely destructive to the tissues of the mucous membranes and upper respiratory tract. wcu.edu It is corrosive to the respiratory tract, causing symptoms like coughing, sore throat, burning sensations, and shortness of breath. pentachemicals.eutn.eduilo.org High concentrations can lead to pulmonary edema, a medical emergency where fluid accumulates in the lungs. ilo.orgnj.gov

The corrosive effects are a result of its rapid reaction with water, which is present in tissues, to form hydrochloric acid and acetic acid. ilo.orgnj.gov

Route of Exposure Health Effect Description
Skin ContactSevere burns and damageCauses painful, deep burns that may heal slowly. tcichemicals.comnovachem.com.au
Eye ContactSerious eye damageCan cause irreversible damage and blindness. Vapors are highly irritating. scbt.comilo.orgtcichemicals.com
InhalationRespiratory tract corrosionCauses irritation, burning, and shortness of breath. High exposure can lead to fatal pulmonary edema. wcu.edutn.eduilo.orgnj.gov
IngestionGastrointestinal tract burnsCan produce chemical burns in the mouth, throat, and stomach. scbt.comtn.edu

Effects on Mucous Membranes and Respiratory Tract

This compound poses a significant hazard to mucous membranes and the respiratory system upon exposure. scbt.comwikipedia.org The vapor is irritating to the eyes, nose, and throat. noaa.gov Contact with these surfaces can provoke a burning sensation, coughing, wheezing, laryngitis, and shortness of breath. umich.edu The substance is classified as corrosive to the respiratory tract. chemos.defishersci.no

The primary mechanism of its damaging effects is its violent reaction with water. fishersci.com When this compound vapor is inhaled, it readily hydrolyzes upon contact with the moisture present in the mucous membranes and respiratory tract. umich.eduwikipedia.org This rapid hydrolysis produces acetic acid and hydrochloric acid, which are responsible for the corrosive damage to the tissues. researchgate.netnj.gov The reaction is extremely destructive to the tissues of the upper respiratory tract. umich.edu

Research findings indicate that inhalation can lead to severe consequences. umich.edu High concentrations may result in lung edema, a condition where fluid accumulates in the lungs, though this effect may be delayed. nih.gov Symptoms of pulmonary edema include chest tightness and severe shortness of breath, which can occur hours after the initial exposure. scbt.com Due to the potential for delayed and severe respiratory effects, medical observation is indicated following significant inhalation exposure. nih.gov

Affected AreaObserved EffectsCausative MechanismPotential Severe Outcomes
Eyes, Nose, ThroatIrritation, burning sensation, soreness. umich.eduCorrosive action from hydrolysis products. umich.eduUlceration of mucous membranes. scbt.com
Upper Respiratory TractCoughing, wheezing, laryngitis, choking. scbt.comumich.eduExtreme destruction of tissues by hydrochloric acid and acetic acid. umich.eduSpasm and inflammation of the larynx and bronchi. umich.edu
LungsShortness of breath, inflammation of lung tissue. scbt.comumich.eduCorrosive action of hydrolysis byproducts on lung tissue. scbt.comChemical pneumonitis and pulmonary edema (may be delayed). umich.edunih.gov

Impact on Enzymes and Living Tissue

This compound is highly corrosive to living tissue. nih.govatamanchemicals.com Its destructive action is a direct consequence of its chemical reactivity, primarily its rapid and exothermic hydrolysis. researchgate.netresearchgate.net Upon contact with any living tissue, which inherently contains water, this compound reacts vigorously to form hydrochloric acid and acetic acid. nj.gov This reaction can cause severe chemical burns and damage to the delicate tissue structure. umich.edufishersci.com In cases of ingestion, this can lead to the perforation of the stomach or esophagus. fishersci.com

Beyond the immediate corrosive damage from its hydrolysis products, this compound's high reactivity directly impacts biological macromolecules, particularly enzymes. researchgate.net As a potent acetylating agent, this compound introduces an acetyl group (-C(=O)-CH3) into other molecules. wikipedia.orgchemcess.com In a biological context, it readily reacts with the functional groups present in proteins, such as amine, hydroxyl, and sulfhydryl (thiol) groups. researchgate.netatamanchemicals.comchemicalbook.com

This acetylation process alters the chemical structure of proteins, including enzymes. chemcess.comwikipedia.org Such modifications can block the action of essential enzymes needed by living tissue, disrupting critical metabolic and cellular processes. researchgate.netchemicalbook.com The covalent binding of the acetyl group can change an enzyme's conformation, block its active site, or interfere with its regulatory mechanisms, leading to a loss of biological function. chemcess.comwikipedia.org

TargetMechanism of ActionResulting Effect
Living TissueRapid, exothermic hydrolysis upon contact with water in tissues. researchgate.netresearchgate.netFormation of corrosive hydrochloric acid and acetic acid, causing severe chemical burns. umich.edufishersci.com
Proteins (General)Acetylation: Reacts with amine, hydroxyl, and sulfhydryl groups. researchgate.netatamanchemicals.comchemicalbook.comAlteration of protein structure and function. chemcess.comwikipedia.org
EnzymesAcetylation of key functional groups, potentially at the active site. researchgate.netchemicalbook.comInhibition or complete blockage of enzyme action, disrupting vital biological pathways. researchgate.netchemicalbook.com

Q & A

Advanced Question

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for purity assessment. Use a polar column (e.g., DB-WAX) to separate this compound (retention time ~4.2 min) from acetic acid .
  • NMR Spectroscopy : ¹H NMR (δ 2.67 ppm, singlet for CH₃; δ 3.40 ppm, singlet for COCl) confirms structural integrity. Contradictions in literature data may arise from solvent impurities; deuterated chloroform (CDCl₃) is recommended .
  • Computational Validation : Compare experimental IR spectra with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to resolve ambiguities in vibrational assignments .

How can computational chemistry methods elucidate the reactivity of this compound?

Advanced Question

  • Reactivity Studies : Use molecular dynamics (MD) simulations to model nucleophilic acyl substitution. Key findings:
    • The carbonyl carbon (C=O) has a partial positive charge (+0.43 e), making it susceptible to attack by amines or alcohols .
    • Transition state energy barriers for hydrolysis are ~15 kcal/mol, explaining rapid degradation in aqueous environments .
  • Solvent Effects : Polarizable continuum models (PCM) show dichloromethane stabilizes the transition state better than THF, aligning with experimental reaction rates .

What strategies minimize side reactions during acetylation with this compound?

Basic Question

  • Moisture Control : Pre-dry glassware at 120°C and use molecular sieves (3Å) in reaction mixtures .
  • Catalyst Optimization : Add catalytic pyridine (1–2 mol%) to neutralize HCl, preventing acid-catalyzed ester hydrolysis .
  • Temperature Modulation : Conduct reactions at 0–5°C to suppress Friedel-Crafts acylations in aromatic substrates .

How can reaction conditions be optimized for moisture-sensitive this compound applications?

Advanced Question

  • Inert Atmosphere : Use Schlenk lines or gloveboxes (O₂/H₂O < 1 ppm) for air-sensitive reactions .
  • Solvent Selection : Opt for anhydrous dichloromethane or toluene, which have low water solubility (0.02% w/w) .
  • Real-Time Monitoring : Employ in-situ FTIR to detect water ingress (broad peak ~3450 cm⁻¹) and adjust conditions dynamically .

What are the environmental and disposal considerations for this compound waste?

Basic Question

  • Neutralization : Quench residual this compound with ice-cold sodium bicarbonate (NaHCO₃) to form non-hazardous sodium acetate and NaCl .
  • Waste Streams : Collect hydrolyzed waste in labeled containers for incineration at facilities with scrubbers to neutralize HCl emissions .

How does this compound’s electronic structure influence its acylation efficiency?

Advanced Question

  • Frontier Molecular Orbitals (FMOs) : The LUMO (-0.38 eV) is localized on the carbonyl carbon, enhancing electrophilicity. Substituents altering LUMO energy (e.g., electron-withdrawing groups) reduce reactivity .
  • Steric Effects : Bulky substrates (e.g., tert-butanol) exhibit slower acylation due to hindered access to the reactive site. MD simulations quantify steric hindrance using van der Waals radii .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.